3-(Trifluoromethyl)cyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380533 | |
| Record name | 3-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-63-7 | |
| Record name | 3-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, imparts unique physicochemical properties to the cyclohexanol scaffold. These properties, including increased lipophilicity, metabolic stability, and binding affinity, make it a valuable building block in the design and synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its emerging role in targeted protein degradation.
Chemical and Physical Properties
This compound is a chiral compound that exists as a mixture of cis and trans diastereomers. It is typically supplied as a colorless to yellow liquid or a low-melting solid at room temperature[1].
General Properties
| Property | Value | Reference(s) |
| CAS Number | 454-63-7 | [2] |
| Molecular Formula | C₇H₁₁F₃O | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | Colorless to yellow liquid or low-melting solid | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 182-183 °C | [1] |
| Density | 1.261 g/mL | [1] |
| Melting Point | Not explicitly reported, described as a low-melting solid. | [1] |
| Solubility | Data not available. Expected to be soluble in common organic solvents. |
Synthesis and Purification
The most common synthetic route to this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity.
Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)cyclohexanone
This protocol is based on general procedures for the sodium borohydride reduction of cyclohexanones[3][4].
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
3 M Hydrochloric acid (HCl) (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Slowly add 3 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Recrystallization
For solid samples, recrystallization can be employed for purification. The choice of solvent is critical and should be determined experimentally[5][6][7][8][9]. A single solvent or a binary solvent system can be used.
Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Spectroscopic Properties
¹H NMR Spectroscopy
-
-CH(OH)-: A multiplet in the range of 3.5-4.0 ppm. The chemical shift and multiplicity will depend on the cis/trans stereochemistry and the coupling with neighboring protons.
-
Cyclohexyl Protons: A complex series of multiplets in the range of 1.0-2.5 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
-
-C(OH)-: A signal in the range of 65-75 ppm.
-
-CF₃: A quartet in the range of 120-130 ppm due to coupling with the three fluorine atoms.
-
Cyclohexyl Carbons: Signals in the aliphatic region (20-45 ppm).
¹⁹F NMR Spectroscopy
-
A singlet or a multiplet (if coupled to nearby protons) for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a saturated ring system.
Role in Drug Development: Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block"[2]. This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins[12][13][14].
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two[15][16][17]. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis of a PROTAC using a building block like this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery and development. Its trifluoromethyl group confers desirable properties for the design of bioactive molecules, particularly in the rapidly evolving field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties, synthetic methodologies, and biological applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into the specific biological targets and the stereoselective synthesis of its isomers will undoubtedly expand its utility in creating next-generation therapeutics.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cis-3-methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. lifechemicals.com [lifechemicals.com]
- 13. criver.com [criver.com]
- 14. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol (CAS 454-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)cyclohexanol, with CAS number 454-63-7, is a fluorinated cyclic alcohol that holds significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl (CF3) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and its relevance in drug discovery.
Chemical and Physical Properties
This compound is a solid compound that exists as a mixture of cis and trans isomers.[1] The trifluoromethyl group significantly influences its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 454-63-7 | [1] |
| Molecular Formula | C₇H₁₁F₃O | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 160.4 °C at 760 mmHg | N/A |
| Density | 1.231 g/cm³ | N/A |
| SMILES | FC(F)(F)C1CC(CCC1)O | [1] |
| InChI | 1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | [1] |
| InChI Key | WGZGFRDYYXKLRB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. This transformation can be effectively achieved using standard hydride reducing agents.
Experimental Protocol: Reduction of 3-(Trifluoromethyl)cyclohexanone
This protocol describes a general procedure for the reduction of a cyclohexanone derivative to the corresponding cyclohexanol using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[2]
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)
-
Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (THF) (for LiAlH₄)
-
Water
-
Hydrochloric acid (dilute)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure using Sodium Borohydride (NaBH₄):
-
Dissolve 3-(trifluoromethyl)cyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Procedure using Lithium Aluminium Hydride (LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve 3-(trifluoromethyl)cyclohexanone in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Note: LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with water and protic solvents.[2] All manipulations involving LiAlH₄ must be carried out under strictly anhydrous conditions. The workup procedure for LiAlH₄ reactions should be performed with extreme caution.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactions of this compound
The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. Key reactions include oxidation, etherification, and esterification.
Oxidation to 3-(Trifluoromethyl)cyclohexanone
The secondary alcohol functionality can be oxidized back to the corresponding ketone using various oxidizing agents. A common and mild method involves the use of sodium hypochlorite (bleach) in the presence of acetic acid.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from the oxidation of cyclohexanol to cyclohexanone.
Materials:
-
This compound
-
Glacial acetic acid
-
Sodium hypochlorite solution (commercial bleach)
-
Sodium bisulfite (NaHSO₃)
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add sodium hypochlorite solution dropwise, maintaining the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Check for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).
-
Quench the excess oxidant by adding sodium bisulfite until the solution becomes colorless and the starch-iodide test is negative.
-
Transfer the mixture to a separatory funnel and add water and sodium chloride to facilitate layer separation.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 3-(trifluoromethyl)cyclohexanone.
Diagram: Key Reactions of this compound
Caption: Key chemical transformations of this compound.
Etherification and Esterification
The hydroxyl group of this compound can readily undergo etherification and esterification reactions.
-
Ether Synthesis: Williamson ether synthesis, by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed to form 3-(trifluoromethyl)cyclohexyl ethers.
-
Ester Synthesis: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification) will yield the corresponding 3-(trifluoromethyl)cyclohexyl esters.
Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] The CF₃ group can:
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improve Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions.
While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, this structural motif is of significant interest as a building block for the synthesis of new chemical entities. Patent literature suggests the use of trifluoromethyl-substituted cyclohexyl rings in the design of compounds targeting a range of therapeutic areas.[4][5][6][7][8]
Diagram: Rationale for Use in Drug Discovery
Caption: The role of the this compound scaffold in drug discovery.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound itself or its direct modulation of specific signaling pathways. The biological effects of molecules incorporating this moiety would be highly dependent on the overall structure of the final compound and its intended biological target. However, the known impact of trifluoromethyl groups on the bioactivity of parent compounds suggests that derivatives of this compound could be potent and selective modulators of various biological processes.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its hydroxyl group allows for a range of chemical modifications. While specific biological activities and applications in marketed drugs are not yet widely reported, the advantageous properties conferred by the trifluoromethyl group make this compound and its derivatives highly attractive for the development of new therapeutic agents and functional materials. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this versatile molecule.
References
- 1. This compound, mixture of cis/trans isomers AldrichCPR 454-63-7 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester - Google Patents [patents.google.com]
- 5. EP0142322A2 - Cyclohexane derivatives - Google Patents [patents.google.com]
- 6. US20150018577A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester - Google Patents [patents.google.com]
- 7. WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester - Google Patents [patents.google.com]
- 8. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide details two principal pathways: the diastereoselective reduction of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)phenol. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important compound.
Core Synthetic Pathways
The synthesis of this compound can be effectively achieved through two main strategies, each offering distinct advantages in terms of stereocontrol and reaction conditions.
Route 1: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone
The reduction of the carbonyl group in 3-(trifluoromethyl)cyclohexanone offers a direct route to the desired alcohol. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent. Bulky hydride reagents tend to favor the formation of the cis isomer (axial alcohol) via equatorial attack, while smaller hydride reagents can lead to a mixture of isomers, often with a preference for the more thermodynamically stable trans isomer (equatorial alcohol).
Experimental Protocols
Protocol 1.1: Synthesis of cis-3-(Trifluoromethyl)cyclohexanol using L-Selectride®
This protocol utilizes a sterically hindered borohydride to achieve high diastereoselectivity for the cis isomer.
-
Reaction Setup: A flame-dried round-bottom flask is charged with 3-(trifluoromethyl)cyclohexanone (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution.[5][6][7][8][9]
-
Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by an aqueous solution of sodium hydroxide (3 M) and hydrogen peroxide (30%).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cis-3-(trifluoromethyl)cyclohexanol.
Protocol 1.2: Synthesis of a Mixture of cis- and trans-3-(Trifluoromethyl)cyclohexanol using Sodium Borohydride
This protocol employs a less sterically demanding reducing agent, typically resulting in a mixture of diastereomers.
-
Reaction Setup: 3-(Trifluoromethyl)cyclohexanone (1.0 eq) is dissolved in methanol to a concentration of 0.5 M in a round-bottom flask.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.[10][11][12]
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.
-
Work-up and Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol can be separated by column chromatography.[13][14][15]
Data Presentation: Diastereoselective Reduction
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) |
| L-Selectride® | cis | >95:5 | 85-95 |
| Sodium Borohydride (NaBH₄) | Mixture | 30:70 to 50:50 | 90-98 |
Note: The diastereomeric ratios and yields are based on reductions of similarly substituted cyclohexanones and may vary for 3-(trifluoromethyl)cyclohexanone.
Experimental Workflow: Ketone Reduction
Route 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol
The catalytic hydrogenation of the aromatic ring of 3-(trifluoromethyl)phenol provides an alternative route to this compound. This method is advantageous as it starts from a readily available phenol derivative. The choice of catalyst is crucial for achieving high conversion and selectivity. Rhodium and Platinum catalysts supported on carbon are commonly employed for this transformation.[16][17][18][19]
Experimental Protocols
Protocol 2.1: Hydrogenation using Rhodium on Carbon (Rh/C)
-
Reaction Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)phenol (1.0 eq), a suitable solvent such as methanol or ethanol, and 5% Rhodium on carbon catalyst (1-5 mol %).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 100 °C) for 12-24 hours.[20]
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots.
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product, a mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol, can be purified by column chromatography.
Protocol 2.2: Hydrogenation using Platinum on Carbon (Pt/C)
-
Reaction Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 3-(trifluoromethyl)phenol (1.0 eq), a solvent (e.g., acetic acid or ethanol), and 5% or 10% Platinum on carbon catalyst (1-5 mol %).[1][6][7]
-
Hydrogenation: The reactor is sealed, flushed with hydrogen, and pressurized (typically 3-10 atm). The mixture is shaken or stirred at a specific temperature (e.g., 25-80 °C) until the theoretical amount of hydrogen is consumed.[16][19]
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is removed in vacuo. The residue is dissolved in an organic solvent, washed with a basic aqueous solution to remove any remaining starting material, and then with brine. The organic layer is dried, filtered, and concentrated to yield the product, which can be further purified by chromatography.
Data Presentation: Catalytic Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| 5% Rh/C | Methanol | 50-80 | 20-50 | 85-95 |
| 10% Pt/C | Acetic Acid | 25-60 | 3-5 | 90-98 |
Note: The reaction conditions and yields are based on the hydrogenation of related substituted phenols and may require optimization for 3-(trifluoromethyl)phenol.
Experimental Workflow: Phenol Hydrogenation
Biological Significance and Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, the trifluoromethyl group is a well-established pharmacophore in drug design.[1][2][3][4] Its incorporation into bioactive molecules can lead to improved metabolic stability, enhanced binding to target proteins, and increased bioavailability. Therefore, cis- and trans-3-(trifluoromethyl)cyclohexanol serve as valuable chiral building blocks for the synthesis of novel therapeutic agents across various disease areas. Further research into the pharmacological profile of derivatives of this compound is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-selectride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Isomers of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 3-(trifluoromethyl)cyclohexanol, a fluorinated cyclic alcohol of interest in medicinal chemistry and materials science. The presence of two stereocenters on the cyclohexane ring gives rise to two diastereomeric pairs of enantiomers: cis and trans. The stereochemistry of the hydroxyl and trifluoromethyl groups significantly influences the molecule's physical, chemical, and biological properties. This document details the synthesis, stereochemical assignment, separation, and conformational analysis of these isomers, supported by experimental protocols and data presented for clear comparison.
Stereochemical and Structural Analysis
This compound possesses two chiral centers at the C1 and C3 positions. This results in four possible stereoisomers, which can be grouped into two pairs of enantiomers. The cis-isomers have both the hydroxyl and trifluoromethyl groups on the same face of the cyclohexane ring (either both equatorial or both axial in a given chair conformation), while the trans-isomers have them on opposite faces.
The conformational behavior of these isomers is a key aspect of their structure. In the cis-isomer of a closely related compound, cis-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol, an unusual conformational preference is observed where the bulky amino group adopts an axial position.[1] This is contrary to the general principle that large substituents prefer an equatorial orientation to minimize steric strain. This preference in the aminocyclohexanol derivative is likely due to a combination of electronic and steric factors involving the trifluoromethyl group. A similar conformational analysis would be crucial for understanding the reactivity and biological interactions of this compound isomers.
Synthesis of this compound Isomers
The synthesis of cis- and trans-3-(trifluoromethyl)cyclohexanol typically proceeds via the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions, which can be tailored to favor either the cis or trans diastereomer.
A general and analogous procedure for the synthesis of related trifluoromethyl-substituted cyclohexanols involves the treatment of the precursor ketone with a suitable trifluoromethylating reagent.[1] Following the formation of the trifluoromethylated ketone, reduction yields the target alcohol isomers.
Experimental Protocol: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone (Analogous Procedure)
This protocol is adapted from the synthesis of related aminocyclohexanol derivatives and outlines a general approach to the reduction of a substituted cyclohexanone.[2]
-
Dissolution: Dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a controlled temperature, typically between 0 °C and -78 °C, using an ice bath or a dry ice/acetone bath. The choice of temperature can influence the diastereoselectivity of the reduction.
-
Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the stirred solution of the ketone. The choice of hydride reagent can significantly impact the facial selectivity of the hydride attack on the carbonyl group.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) at a low temperature to neutralize the excess reducing agent.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol.
Separation of cis- and trans-Isomers
The separation of the diastereomeric cis- and trans-3-(trifluoromethyl)cyclohexanol mixture is typically achieved by column chromatography on silica gel. The different spatial arrangements of the polar hydroxyl and trifluoromethyl groups lead to different affinities for the stationary phase, allowing for their separation. In the case of the analogous cis- and trans-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanols, these isomers were successfully separated by column chromatography.[1]
Experimental Protocol: Chromatographic Separation of Diastereomers
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent is critical for achieving good separation.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Analysis and Pooling: Identify the fractions containing the pure cis- and trans-isomers based on their TLC profiles. Pool the respective pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the isolated cis- and trans-3-(trifluoromethyl)cyclohexanol.
Spectroscopic Characterization
The unequivocal assignment of the cis and trans stereochemistry is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The relative orientation of the protons on the cyclohexane ring, particularly the protons at C1 and C3, provides diagnostic information in the ¹H NMR spectrum. The coupling constants (J-values) between these protons are dependent on their dihedral angles, which differ between the cis and trans isomers.
For the analogous cis-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol, detailed NMR studies were used to assign the stereochemistry.[1] A similar approach can be applied to this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-(Trifluoromethyl)cyclohexanol (in CDCl₃)
| Isomer | Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| cis | H-1 (CH-OH) | ~3.8-4.2 (broad multiplet) | ~68-72 |
| H-3 (CH-CF₃) | ~2.2-2.6 (multiplet) | ~35-40 (quartet, JC-F ≈ 25-30 Hz) | |
| CF₃ | - | ~125-128 (quartet, JC-F ≈ 280-290 Hz) | |
| trans | H-1 (CH-OH) | ~3.5-3.9 (multiplet) | ~66-70 |
| H-3 (CH-CF₃) | ~1.8-2.2 (multiplet) | ~33-38 (quartet, JC-F ≈ 25-30 Hz) | |
| CF₃ | - | ~126-129 (quartet, JC-F ≈ 280-290 Hz) |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
Physicochemical Properties
The different stereochemical arrangements of the functional groups in the cis and trans isomers are expected to result in differences in their physical properties, such as boiling point, melting point, and polarity.
Table 2: Predicted Physicochemical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer |
| Boiling Point | Expected to be slightly different from the trans-isomer. | Expected to be slightly different from the cis-isomer. |
| Melting Point | Expected to be different from the trans-isomer. | Expected to be different from the trans-isomer. |
| Polarity | Generally expected to be more polar due to the potential for intramolecular interactions. | Generally expected to be less polar. |
| Solubility | Expected to have different solubilities in various solvents compared to the trans-isomer. | Expected to have different solubilities in various solvents compared to the cis-isomer. |
Logical Relationships and Workflows
The synthesis and characterization of the structural isomers of this compound follow a logical progression, from the precursor ketone to the separated and identified pure isomers.
Caption: Synthetic and analytical workflow for the isomers of this compound.
This comprehensive guide provides a foundational understanding of the structural isomers of this compound. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis, purification, and characterization of these and related fluorinated compounds for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Stereoisomers of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclohexanol is a fluorinated cyclic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The compound exists as four stereoisomers due to two chiral centers at positions 1 and 3 of the cyclohexyl ring. These stereoisomers are grouped into two pairs of enantiomers: the cis diastereomers ((1R,3R) and (1S,3S)) and the trans diastereomers ((1R,3S) and (1S,3R)). The spatial arrangement of the hydroxyl and trifluoromethyl groups defines the cis/trans relationship and is a critical determinant of the molecule's overall properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological relevance of the stereoisomers of this compound.
Stereochemistry and Conformational Analysis
The four stereoisomers of this compound arise from the two stereocenters at the C1 and C3 positions. The relationship between these isomers can be visualized as follows:
In the chair conformation of the cyclohexane ring, the substituents can occupy either axial or equatorial positions. For the cis isomer, both the hydroxyl and trifluoromethyl groups will be on the same face of the ring, leading to conformations with either both groups axial, both equatorial, or a rapid equilibrium between these states. In the trans isomer, the substituents are on opposite faces, resulting in one group being axial and the other equatorial. The conformational preference will be dictated by the steric bulk of the substituents, with the bulky trifluoromethyl group generally favoring the equatorial position to minimize 1,3-diaxial interactions.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound typically involves the stereoselective reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, yielding predominantly either the cis or trans isomer.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)cyclohexanone (Precursor)
The precursor ketone can be synthesized through various methods, including the Robinson annulation of a trifluoromethylated precursor.[2]
Protocol 2: Diastereoselective Reduction to this compound
-
To favor the cis-isomer (axial attack of hydride): The reduction of 3-(trifluoromethyl)cyclohexanone with a sterically demanding reducing agent, such as L-Selectride®, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is expected to favor the axial approach of the hydride, leading to the formation of the cis-alcohol.[3]
-
To favor the trans-isomer (equatorial attack of hydride): The use of a less sterically hindered reducing agent, such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, generally favors the equatorial attack of the hydride, resulting in the formation of the more stable trans-alcohol.[4]
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
L-Selectride® (1.0 M solution in THF) or Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (General):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-(trifluoromethyl)cyclohexanone in the appropriate anhydrous solvent.
-
Cool the solution to the desired temperature (-78 °C for L-Selectride® or 0 °C for NaBH₄).
-
Slowly add the reducing agent to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of cis and trans isomers, with the ratio depending on the reducing agent used.
Separation of Stereoisomers
The separation of the diastereomeric cis and trans isomers of this compound can be achieved using standard chromatographic techniques such as flash column chromatography on silica gel.[5] The separation of the individual enantiomers of the cis and trans pairs requires chiral chromatography.
Experimental Protocol: Chromatographic Separation
Protocol 3: Separation of cis and trans Diastereomers
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Procedure: The crude mixture of isomers is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to isolate the separated cis and trans isomers.
Protocol 4: Separation of Enantiomers
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for enantiomeric separation.[6]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of enantiomers of cyclic alcohols.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Procedure: The purified cis or trans diastereomer is dissolved in the mobile phase and injected onto the chiral column. The elution is monitored by a UV detector, and the separated enantiomers are collected.
Characterization of Stereoisomers
The unambiguous identification of the cis and trans stereoisomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on C1 and C3, as well as the chemical shifts of the carbons and protons, are diagnostic for the relative stereochemistry.
Quantitative Data
| Property | cis-3-(Trifluoromethyl)cyclohexanol (Predicted) | trans-3-(Trifluoromethyl)cyclohexanol (Predicted) | Reference |
| ¹H NMR | [7][8] | ||
| δ H1 (ppm) | Broad multiplet, smaller W₁/₂ | Broad multiplet, larger W₁/₂ | |
| δ H3 (ppm) | Multiplet | Multiplet | |
| ¹³C NMR | [7][8] | ||
| δ C1 (ppm) | ~68-72 | ~65-69 | |
| δ C3 (ppm) | ~35-40 (q) | ~33-38 (q) | |
| δ CF₃ (ppm) | ~125-128 (q) | ~125-128 (q) | |
| ¹⁹F NMR | [7][9] | ||
| δ (ppm) | Triplet or doublet of triplets | Triplet or doublet of triplets |
Note: The predicted chemical shifts are based on analogous substituted cyclohexanols and the known effects of the trifluoromethyl group. The multiplicity "q" indicates a quartet due to coupling with the fluorine atoms of the CF₃ group.
Biological Activity
The stereochemistry of a molecule is a critical factor in its interaction with biological systems, as enzymes and receptors are chiral environments.[10] It is well-established that different stereoisomers of a drug can exhibit significantly different pharmacological activities, with one isomer being therapeutic while another may be inactive or even toxic.[11]
While specific biological activity data for the individual stereoisomers of this compound has not been reported, the presence of the trifluoromethyl group suggests potential applications in drug discovery. The CF₃ group can enhance metabolic stability and binding affinity.[1] It is plausible that the cis and trans isomers, as well as their respective enantiomers, will exhibit different biological profiles. For instance, in other chiral compounds, distinct anti-fungal and anti-angiogenic activities have been observed for different stereoisomers.[10] Therefore, the synthesis and biological evaluation of each individual stereoisomer of this compound is a crucial step in exploring its therapeutic potential.
Conclusion
The stereoisomers of this compound represent a set of compounds with significant potential in medicinal chemistry. The ability to selectively synthesize and separate the cis and trans diastereomers, as well as their individual enantiomers, is essential for a thorough investigation of their structure-activity relationships. This technical guide provides a framework for the synthesis, separation, and characterization of these important molecules, paving the way for future studies into their biological activities and potential applications in drug development. The detailed protocols and structured data presentation aim to support researchers in advancing the understanding and utilization of these fluorinated chiral building blocks.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Conformational Analysis of 3-(Trifluoromethyl)cyclohexanol: An In-depth Technical Guide
Introduction
The introduction of the trifluoromethyl (CF₃) group into cyclic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric demands significantly influence molecular conformation, which in turn dictates biological activity and material properties. This technical guide provides a comprehensive analysis of the conformational landscape of 3-(Trifluoromethyl)cyclohexanol, a molecule for which direct, in-depth experimental studies are not extensively available in peer-reviewed literature. Consequently, this guide will establish a robust conformational model by applying fundamental principles of stereochemistry, leveraging experimentally determined conformational free energy values (A-values) of the constituent functional groups, and drawing analogies from closely related systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical behavior of this and similar fluorinated cycloalkanes.
Core Concepts in Conformational Analysis of Substituted Cyclohexanes
The conformational preferences of substituted cyclohexanes are primarily dictated by the drive to minimize steric strain. The chair conformation is the most stable arrangement of the cyclohexane ring, virtually eliminating angle and torsional strain. In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.
The steric preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a greater preference for the equatorial position due to more severe steric interactions in the axial position, primarily 1,3-diaxial interactions with other axial hydrogens.
Quantitative Conformational Data
The conformational analysis of this compound isomers relies on the A-values of the trifluoromethyl and hydroxyl groups. These experimentally determined values are crucial for predicting the equilibrium distribution of conformers for both the cis and trans isomers.
| Substituent | A-value (kcal/mol) | Reference |
| Trifluoromethyl (-CF₃) | ~2.4 | [1] |
| Hydroxyl (-OH) | 0.6 - 1.0 | [1] |
Note: The A-value for the hydroxyl group can be solvent-dependent.
Conformational Analysis of trans-3-(Trifluoromethyl)cyclohexanol
For the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in equatorial positions and the other with both in axial positions.
The equilibrium between these two conformers can be analyzed by summing the A-values for the substituents in the axial positions.
-
Conformer A (diequatorial): Both the -OH and -CF₃ groups are in the more sterically favorable equatorial positions. The steric strain is minimal.
-
Conformer B (diaxial): Both groups are in the axial positions, leading to significant 1,3-diaxial interactions. The total steric strain is the sum of the A-values of the -OH and -CF₃ groups.
The energy difference (ΔG°) between the two conformers is approximately 3.0-3.4 kcal/mol, overwhelmingly favoring the diequatorial conformation (Conformer A).
Caption: Conformational equilibrium of trans-3-(Trifluoromethyl)cyclohexanol.
Conformational Analysis of cis-3-(Trifluoromethyl)cyclohexanol
In the cis isomer, the substituents are on the same face of the ring. This results in chair conformations where one substituent is axial and the other is equatorial.
-
Conformer C (axial -OH, equatorial -CF₃): The larger trifluoromethyl group is in the preferred equatorial position, while the hydroxyl group is axial. The primary steric strain comes from the axial -OH group.
-
Conformer D (equatorial -OH, axial -CF₃): The smaller hydroxyl group is equatorial, and the bulky trifluoromethyl group is axial, leading to significant steric strain.
Based solely on A-values, Conformer C would be favored due to the high energetic penalty of an axial -CF₃ group. The energy difference would be approximately 1.4-1.8 kcal/mol.
However, in Conformer C, the axial hydroxyl group and the equatorial trifluoromethyl group are in a 1,3-cis relationship, which may allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom of the trifluoromethyl group. This interaction, if present, would further stabilize Conformer C. The potential for such hydrogen bonding has been noted in similar systems like cis-3-fluorocyclohexanol.
Caption: Conformational equilibrium of cis-3-(Trifluoromethyl)cyclohexanol.
Proposed Experimental Protocols
To validate the conformational models presented, the following experimental approaches would be most informative.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the populations of the different conformers and the energy barrier to ring inversion.
-
Methodology:
-
Dissolve the purified cis or trans isomer of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).
-
Acquire ¹H and ¹⁹F NMR spectra at a range of temperatures, starting from room temperature and decreasing until the signals for the individual conformers are resolved (below the coalescence temperature).
-
At low temperatures, integrate the signals corresponding to each conformer to determine their relative populations.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring flip from the coalescence temperature and the separation of the signals.
-
The relative populations at a given temperature can be used to calculate the free energy difference (ΔG°) between the conformers.
-
Caption: Workflow for low-temperature NMR conformational analysis.
Computational Chemistry
-
Objective: To calculate the relative energies of the conformers and the transition state for ring inversion, and to investigate the possibility of intramolecular hydrogen bonding.
-
Methodology:
-
Construct the initial 3D structures of the chair conformers of cis- and trans-3-(Trifluoromethyl)cyclohexanol.
-
Perform geometry optimizations and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.
-
Calculate the relative electronic energies and thermal corrections to the Gibbs free energy for each conformer.
-
To investigate intramolecular hydrogen bonding in the cis isomer, perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to identify bond critical points.
-
Locate the transition state for the chair-chair interconversion to determine the energy barrier.
-
Conclusion
While direct experimental data for this compound is not prominent in the scientific literature, a robust conformational analysis can be constructed based on established principles. For trans-3-(Trifluoromethyl)cyclohexanol, the diequatorial conformer is overwhelmingly favored. For the cis isomer, the conformation with an equatorial trifluoromethyl group and an axial hydroxyl group is predicted to be the most stable, potentially further stabilized by an intramolecular hydrogen bond. The experimental and computational protocols outlined in this guide provide a clear pathway for future studies to confirm these predictions and provide precise quantitative data on the conformational landscape of this important fluorinated cycloalkanol. Such studies are essential for a deeper understanding of the structure-activity relationships in related pharmaceutical and materials science applications.
References
An In-depth Technical Guide on the Physical Properties of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-(Trifluoromethyl)cyclohexanol, a fluorinated organic compound of interest in chemical research and development. The information presented herein is intended to support laboratory work, safety assessments, and the design of synthetic routes.
Core Physical Properties
This compound (CAS No. 454-63-7) is a derivative of cyclohexanol containing a trifluoromethyl group at the 3-position. This substitution significantly influences its physical and chemical characteristics compared to its non-fluorinated analog. The available data pertains to a mixture of its cis and trans isomers.
Summary of Physical Data
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃O | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Boiling Point | 182 - 183 °C | [2] |
| 160.4 °C at 760 mmHg | [3] | |
| Density | 1.231 g/cm³ | [3] |
| Flash Point | 69.2 °C | [3] |
| Physical State | Liquid / Low melting solid | [1][2] |
Note: Discrepancies in reported boiling points may be attributed to different experimental conditions or isomeric ratios.
Experimental Protocols
While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, standardized methods for analogous compounds are well-established. The following sections outline general methodologies applicable to this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Experimental Workflow: Boiling Point Determination via Distillation
References
An In-depth Technical Guide to the Stability and Reactivity of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 3-(trifluoromethyl)cyclohexanol, a fluorinated cyclic alcohol of increasing interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties and reactivity compared to its non-fluorinated analog, cyclohexanol. This document details the known stability characteristics, synthesis, and key reactions of this compound, supported by experimental protocols derived from analogous compounds where specific data is unavailable. The guide is intended to serve as a valuable resource for researchers and professionals working with this and related fluorinated molecules.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group impacts its boiling point, density, and acidity relative to cyclohexanol.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Cyclohexanol |
| Molecular Formula | C₇H₁₁F₃O | C₆H₁₂O |
| Molecular Weight | 168.16 g/mol | 100.16 g/mol |
| Boiling Point | 182-183 °C[1] | 161.8 °C |
| Density | 1.261 g/mL[1] | 0.962 g/mL |
| Appearance | Colorless liquid | Colorless, viscous liquid |
Stability
This compound is a stable compound under standard laboratory conditions. However, its stability is influenced by temperature and the presence of strong oxidizing agents.
-
Chemical Stability: The compound is incompatible with strong oxidizing agents. Reactions with such agents can lead to the oxidation of the secondary alcohol to a ketone. It is stable in the presence of weak acids and bases at moderate temperatures.
Reactivity and Key Synthetic Transformations
The reactivity of this compound is centered around the hydroxyl group and the adjacent C-H bond. The electron-withdrawing trifluoromethyl group can influence the rates and outcomes of these reactions.
Synthesis
The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone.
-
Dissolve 3-(trifluoromethyl)cyclohexanone (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or column chromatography.
Note: Yields for the reduction of similar ketones are typically high, often exceeding 80-90%.[2][3][4][5]
References
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol: Synthesis, Physicochemical Properties, and Potential Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific biological activity data for 3-(Trifluoromethyl)cyclohexanol has not been extensively reported. This guide, therefore, focuses on the synthesis, physicochemical characteristics, and the potential for biological activity as inferred from the well-documented effects of the trifluoromethyl group in medicinal chemistry.
Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone strategy in modern drug design.[1][2][3] The unique properties of the CF₃ group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] These enhancements are attributed to several factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[1][2] This can increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[1]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron density of a molecule, potentially leading to stronger interactions with biological targets.[1][2]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties.[2]
Given these well-established benefits, this compound represents a molecule of interest for which the biological activities are yet to be fully explored. Its aliphatic cyclic structure combined with the influential trifluoromethyl group suggests potential applications in various therapeutic areas.
Physicochemical Properties of Trifluoromethylated Compounds
While specific data for this compound is not available, the general impact of the trifluoromethyl group on molecular properties is well-documented.
| Property | General Effect of Trifluoromethyl Group | Reference |
| Lipophilicity (Hansch π value) | Increases lipophilicity (π ≈ +0.88) | [2] |
| Metabolic Stability | High resistance to oxidative metabolism | [1][2] |
| Electronegativity | Strongly electron-withdrawing | [2] |
| Bond Dissociation Energy (C-F) | High (approx. 485.3 kJ/mol) | [2] |
| Bioisosteric Replacement | Can replace methyl, chloro, and other groups | [2] |
Synthesis of Trifluoromethylated Cyclohexanols
The synthesis of trifluoromethylated alcohols often involves the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. A common and effective method utilizes the Ruppert-Prakash reagent (TMSCF₃).
General Experimental Protocol for Trifluoromethylation of Cyclohexanone
This protocol is a generalized procedure based on the synthesis of 1-(trifluoromethyl)cyclohexanol and can be adapted for the synthesis of the 3-substituted isomer.
Materials:
-
Cyclohexanone derivative
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A dry reaction flask is charged with the cyclohexanone derivative and anhydrous THF under an inert nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice-water bath.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) is added to the stirred solution.
-
A catalytic amount of tetrabutylammonium fluoride (TBAF) is added to initiate the reaction.
-
The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched by the addition of aqueous hydrochloric acid to hydrolyze the intermediate silyl ether.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the desired this compound.
Potential Signaling Pathways and Biological Targets
While no specific signaling pathways have been identified for this compound, the presence of the trifluoromethyl group suggests that it could be a candidate for modulating the activity of various enzymes and receptors. For instance, trifluoromethylated compounds have been shown to act as inhibitors of enzymes such as cyclooxygenases (COX) and topoisomerases.[4] Further screening and target identification studies are necessary to elucidate the specific biological role of this compound.
Visualizations
Synthetic Workflow for Trifluoromethylated Cyclohexanols
Caption: General synthetic workflow for this compound.
Conclusion and Future Directions
This compound is a molecule with significant, yet unexplored, potential in the field of drug discovery. The well-established benefits of the trifluoromethyl group in enhancing the properties of bioactive molecules suggest that this compound warrants further investigation. Future research should focus on the systematic evaluation of its biological activity through in vitro screening against a diverse panel of targets, followed by in vivo studies to determine its pharmacokinetic and pharmacodynamic profiles. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial steps in unlocking its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)cyclohexanol is a fluorinated cycloaliphatic alcohol of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can impart unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive review of the synthesis, stereoisomerism, and potential applications of this compound. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁F₃O | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Appearance | Low melting solid or liquid | [4] |
| Boiling Point | 182-183 °C | [4] |
| CAS Number | 454-63-7 (mixture of isomers) | [3] |
Note: Spectroscopic data for the individual cis and trans isomers are not extensively reported in publicly available literature. The data presented here are predicted based on the analysis of related compounds.
Predicted Spectroscopic Data:
-
¹H NMR: The proton spectra are expected to show complex multiplets for the cyclohexyl protons. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a key diagnostic signal to differentiate between the cis and trans isomers due to different magnetic environments.
-
¹³C NMR: The carbon spectra would show seven distinct signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons will differ between the cis and trans isomers.
-
¹⁹F NMR: A singlet is expected for the CF₃ group, as it is not coupled to any other fluorine atoms. The chemical shift would be in the typical range for a trifluoromethyl group attached to a saturated carbon.[5][6]
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch around 3300 cm⁻¹, C-H stretches around 2850-2950 cm⁻¹, and strong C-F stretches in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and the trifluoromethyl group.
Synthesis of this compound
The primary route to this compound involves the reduction of 3-(trifluoromethyl)cyclohexanone. The ketone precursor can be synthesized through various methods, including the Michael addition of a trifluoromethyl equivalent to a cyclohexenone derivative.
Synthesis of 3-(Trifluoromethyl)cyclohexanone (Precursor)
A common strategy for the synthesis of β-trifluoromethyl ketones is the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclohexanone
This protocol is adapted from general methods for the synthesis of β-trifluoromethyl ketones.
-
Reaction Setup: To a solution of cyclohex-2-en-1-one (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃) (1.2 equivalents).
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)cyclohexanone.
Diastereoselective Reduction to this compound
The reduction of 3-(trifluoromethyl)cyclohexanone will yield a mixture of cis and trans diastereomers of this compound. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.
-
Bulky reducing agents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) tend to favor the formation of the cis isomer through axial attack on the more stable chair conformation of the ketone (with the trifluoromethyl group in an equatorial position).
-
Less sterically hindered reducing agents (e.g., sodium borohydride, NaBH₄) may lead to a mixture of isomers, with the trans isomer often being a significant product resulting from equatorial attack.
Experimental Protocol: Diastereoselective Reduction
-
Reaction Setup: Dissolve 3-(trifluoromethyl)cyclohexanone (1 equivalent) in an appropriate anhydrous solvent (e.g., THF for L-Selectride® or methanol for NaBH₄) and cool the solution to -78 °C (for L-Selectride®) or 0 °C (for NaBH₄) under an inert atmosphere.
-
Addition of Reducing Agent: Slowly add the reducing agent (1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl) if borohydride reagents were used, or an oxidative workup (e.g., with NaOH and H₂O₂) if borane reagents were used.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography.
Stereoisomerism and Separation
This compound has two stereocenters, leading to the existence of two pairs of enantiomers: (cis)-(1R,3S) and (cis)-(1S,3R), and (trans)-(1R,3R) and (trans)-(1S,3S). The cis and trans diastereomers have different physical properties and can be separated by standard chromatographic techniques.
Separation Protocol: Diastereomer Separation by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a mixture of hexane and ethyl acetate. The optimal solvent polarity will need to be determined by TLC analysis.
-
Loading and Elution: Load the mixture of cis and trans isomers onto the column and elute with the chosen solvent system. The polarity difference between the cis and trans isomers should allow for their separation. Generally, the less polar isomer will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the separated isomers. Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Applications in Drug Discovery and Materials Science
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[7][8][9] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Applications:
-
Pharmaceuticals: The cyclohexanol scaffold is present in numerous bioactive molecules. The introduction of a trifluoromethyl group at the 3-position can be a strategy to modulate the pharmacological properties of new drug candidates. Derivatives of this compound could be explored as potential kinase inhibitors, GPCR modulators, or enzyme inhibitors.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The unique properties conferred by the trifluoromethyl group could be leveraged in the development of new herbicides, pesticides, and fungicides.
-
Materials Science: The high thermal and chemical stability associated with the trifluoromethyl group makes this compound a potential monomer or additive in the synthesis of specialty polymers, liquid crystals, and other advanced materials with tailored properties.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Stereoisomers
Caption: Stereochemical relationships of this compound isomers.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, mixture of cis/trans isomers AldrichCPR 454-63-7 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 8. jelsciences.com [jelsciences.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)cyclohexanol, a fluorinated cyclic alcohol, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The introduction of the trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity, making it a valuable building block in the design of novel compounds. This technical guide provides a comprehensive overview of the available synthetic methodologies for this compound, its known properties, and its potential applications, with a particular focus on its role in drug discovery. While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, this guide consolidates current knowledge to serve as a valuable resource for researchers.
Introduction: The Significance of the Trifluoromethyl Group in Cyclohexane Scaffolds
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, often employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties. When incorporated into a cyclohexane ring, the CF3 group can influence the conformational preferences of the ring and impact its interactions with biological targets. This compound, with its hydroxyl functionality, offers a versatile scaffold for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Methodologies
While the first documented synthesis of this compound is not clearly detailed in the reviewed literature, several modern approaches to synthesize trifluoromethylated cyclohexanol derivatives have been established. These methods generally involve the introduction of the trifluoromethyl group onto a pre-existing cyclohexane ring or the construction of the ring with the trifluoromethyl group already in place.
Synthesis via Reduction of a Trifluoromethylated Cyclohexanone
One common strategy for the preparation of this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone.
Experimental Protocol:
-
Step 1: Synthesis of 3-(Trifluoromethyl)cyclohexanone: A suitable starting material, such as a protected 3-halocyclohexanone, can be subjected to a trifluoromethylation reaction. A variety of trifluoromethylating agents can be employed, including Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source.
-
Step 2: Reduction to this compound: The resulting 3-(trifluoromethyl)cyclohexanone is then reduced to the corresponding alcohol. Standard reducing agents such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol can be used. The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.
Caption: Synthetic pathway from a trifluoromethylated enone.
Physicochemical Properties
The physical and chemical properties of this compound are influenced by the presence of both the hydroxyl and trifluoromethyl groups.
| Property | Value | Reference |
| CAS Number | 454-63-7 | [2] |
| Molecular Formula | C₇H₁₁F₃O | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Appearance | Mixture of cis/trans isomers |
Note: Specific values for properties like boiling point, melting point, and spectral data are not consistently reported across publicly available sources and would require experimental determination or access to proprietary databases.
Applications in Research and Drug Discovery
The this compound scaffold is a valuable building block for the synthesis of a variety of compounds with potential biological activity. The hydroxyl group serves as a handle for further functionalization, allowing for the introduction of diverse pharmacophores.
Role as a Synthetic Intermediate
Researchers can utilize the hydroxyl group for various transformations, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding ketone, 3-(trifluoromethyl)cyclohexanone.
-
Substitution: Replacement of the hydroxyl group with other functionalities.
These transformations enable the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Workflow for utilizing the core scaffold.
Conclusion
This compound represents a valuable fluorinated building block for organic synthesis, particularly in the context of drug discovery and materials science. While a detailed historical account of its initial discovery remains to be fully elucidated from publicly available records, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for researchers. The unique combination of a reactive hydroxyl group and a property-modulating trifluoromethyl group on a conformationally defined cyclohexane ring ensures that this compound will continue to be a subject of interest in the development of new chemical entities with tailored properties. Future research into the historical aspects of its synthesis could provide further insights into the evolution of organofluorine chemistry.
References
A Theoretical and Technical Guide to 3-(Trifluoromethyl)cyclohexanol for Researchers and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of the cyclohexanol scaffold, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive theoretical overview of the synthesis, conformational analysis, and potential spectroscopic properties of cis- and trans-3-(Trifluoromethyl)cyclohexanol. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established principles of conformational analysis and synthetic organic chemistry to provide a robust theoretical framework for researchers.
Synthesis of this compound
The synthesis of this compound can be envisaged through a multi-step pathway starting from readily available precursors. A plausible synthetic route is outlined below, based on established methodologies for the introduction of trifluoromethyl groups and the reduction of cyclic ketones.
Experimental Protocol: Proposed Synthesis
Step 1: Michael Addition to Cyclohexenone
A nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), can be added to cyclohex-2-en-1-one in the presence of a suitable initiator like tetrabutylammonium fluoride (TBAF). This 1,4-conjugate addition would yield 3-(trifluoromethyl)cyclohexan-1-one.
-
Reaction: Cyclohex-2-en-1-one + TMSCF₃ → 3-(Trifluoromethyl)cyclohexan-1-one
-
Reagents and Conditions: (Trifluoromethyl)trimethylsilane (TMSCF₃), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) (catalytic amount), room temperature.
-
Work-up: Quenching with an aqueous acid solution (e.g., NH₄Cl), followed by extraction with an organic solvent (e.g., ethyl acetate), drying over anhydrous sulfate (e.g., MgSO₄), and purification by column chromatography.
Step 2: Reduction of 3-(Trifluoromethyl)cyclohexan-1-one
The resulting ketone can be reduced to the corresponding alcohol using a standard reducing agent. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers of this compound.
-
Reaction: 3-(Trifluoromethyl)cyclohexan-1-one → this compound
-
Reagents and Conditions:
-
For a mixture of isomers or preferential formation of the equatorial alcohol (trans), a less sterically hindered reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol is suitable.
-
For preferential formation of the axial alcohol (cis), a bulkier reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) in THF at low temperatures (e.g., -78 °C) can be employed.
-
-
Work-up: The reaction is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to separate the cis and trans isomers.
Caption: Proposed synthetic workflow for this compound.
Conformational Analysis
The conformational preferences of substituted cyclohexanes are primarily dictated by the minimization of steric strain, particularly 1,3-diaxial interactions. The chair conformation is the most stable arrangement for the cyclohexane ring. For this compound, the relative stability of the cis and trans isomers, and their respective chair conformations, will depend on the steric demands of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.
A-Values: The A-value (conformational free energy) of a substituent is a measure of its preference for the equatorial position.
-
-OH: ~0.9 kcal/mol
-
-CF₃: ~2.1 kcal/mol
The larger A-value of the trifluoromethyl group indicates a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.
Trans-3-(Trifluoromethyl)cyclohexanol
In the trans isomer, the -OH and -CF₃ groups are on opposite sides of the ring. This allows for a diequatorial conformation where both bulky groups avoid axial positions, leading to a highly stable conformer. The alternative diaxial conformation would be significantly destabilized by 1,3-diaxial interactions.
Cis-3-(Trifluoromethyl)cyclohexanol
For the cis isomer, the substituents are on the same side of the ring, necessitating that one group is axial and the other is equatorial. Given the larger A-value of the -CF₃ group, the most stable conformation will have the trifluoromethyl group in the equatorial position and the hydroxyl group in the axial position. While the axial -OH group introduces some steric strain, this is less destabilizing than an axial -CF₃ group.
References
Methodological & Application
Synthesis of 3-(Trifluoromethyl)cyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. Two primary synthetic routes from commercially available starting materials, 3-(trifluoromethyl)cyclohexanone and 3-(trifluoromethyl)phenol, are presented.
Data Presentation
The following table summarizes the anticipated quantitative data for the described synthetic protocols. It is important to note that while these protocols are based on well-established chemical transformations, specific yield and diastereoselectivity data for this compound are not widely published. The presented values are therefore estimates based on analogous reactions reported in the literature for similar substrates.
| Parameter | Route 1: Reduction of Ketone | Route 2: Hydrogenation of Phenol |
| Starting Material | 3-(Trifluoromethyl)cyclohexanone | 3-(Trifluoromethyl)phenol |
| Key Reagents | Sodium Borohydride (NaBH₄) | 5% Rhodium on Carbon (Rh/C), H₂ gas |
| Solvent | Methanol (MeOH) | Methanol (MeOH) |
| Temperature | 0 °C to room temperature | Room temperature |
| Pressure | Atmospheric | 5 bar |
| Typical Yield | >90% (estimated) | >95% (estimated) |
| Diastereomeric Ratio (cis:trans) | ~1:4 (estimated, favoring trans) | >95:5 (estimated, favoring cis) |
| Reaction Time | 2-4 hours | 12-24 hours |
Experimental Protocols
Route 1: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone
This protocol describes the reduction of 3-(trifluoromethyl)cyclohexanone to this compound using sodium borohydride. This method is expected to favor the formation of the thermodynamically more stable trans isomer, where the hydroxyl and trifluoromethyl groups are equatorial.
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous methanol to create a 0.5 M solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Gas evolution may be observed.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7. Be cautious of gas evolution.
-
Remove the majority of the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Route 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol
This protocol outlines the synthesis of this compound via the catalytic hydrogenation of 3-(trifluoromethyl)phenol. The use of a rhodium catalyst is expected to predominantly yield the cis diastereomer.
Materials:
-
3-(Trifluoromethyl)phenol
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
To a high-pressure hydrogenation vessel, add 3-(trifluoromethyl)phenol (1.0 eq) and 5% Rh/C catalyst (5-10 mol% by weight).
-
Add anhydrous methanol to dissolve the starting material.
-
Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and taking an aliquot.
-
Upon completion, carefully vent the hydrogen gas from the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude this compound by flash column chromatography or distillation.
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic routes.
Caption: Workflow for the synthesis of this compound via ketone reduction.
Caption: Workflow for the synthesis of this compound via phenol hydrogenation.
Application Notes and Protocols for the Purification of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(Trifluoromethyl)cyclohexanol. Due to the limited availability of specific data for this compound, the protocols provided are based on established methods for analogous trifluoromethyl-substituted cyclohexanols and general organic chemistry purification principles. These methods include fractional distillation, flash column chromatography, and recrystallization, and are intended to serve as a comprehensive guide for obtaining high-purity this compound.
Overview of Purification Techniques
This compound exists as a mixture of cis and trans isomers, which may require specific techniques for separation if a single isomer is desired. The choice of purification method will depend on the nature and quantity of impurities present in the crude sample, as well as the desired final purity.
-
Fractional Distillation: This technique is suitable for separating liquids with different boiling points. It is particularly useful for removing volatile impurities or for separating the cis and trans isomers if they have a sufficient difference in their boiling points under vacuum.
-
Flash Column Chromatography: A highly versatile technique for separating compounds based on their polarity. It is effective for removing impurities with different polarities from the target compound. Different solvent systems can be employed to optimize the separation of isomers.
-
Recrystallization: This method is used for purifying solid compounds. Since this compound is a solid at room temperature, recrystallization can be an effective final purification step to obtain a highly crystalline and pure product.
Data Presentation
The following tables summarize typical quantitative data for the purification of analogous trifluoromethyl-substituted alcohols. This data can be used as a benchmark when developing a purification protocol for this compound.
Table 1: Fractional Distillation Parameters for Analogous Trifluoromethyl Alcohols
| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity | Reference |
| 1-Trifluoromethyl-1-cyclohexanol | 54-55 | Not Specified | 98-99% (GC & NMR) | [1] |
| 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | 88-90 | 2 | Not Specified | |
| 2,2,2-trifluoro-1-phenylethanol | 87-89 | 1.5 | >95% | [2] |
Table 2: Flash Column Chromatography Parameters for Related Compounds
| Compound | Stationary Phase | Eluent System | Purity/Yield | Reference |
| Linalool | Silica Gel 60 | 5% Ethyl Acetate/95% Hexanes (Isocratic) | 97-99% Purity, >95-97% Yield | [3] |
| Synthetic Peptides | C18 Silica Gel | Acetonitrile/Water with 0.1% TFA (Gradient) | >90% Purity | [4] |
| General Guideline | Silica Gel | Start with a solvent system giving an Rf of ~0.3 | Varies | [5] |
Table 3: Recrystallization Solvents for Structurally Similar Compounds
| Compound Class | Suitable Solvents | Comments | Reference |
| Polar Compounds | Ethanol, Methanol/Water, Acetone/Water | Good for compounds with hydrogen bonding capability. | [6] |
| Non-polar Compounds | Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Toluene/Hexane | Effective for less polar molecules. | [6][7] |
| General Amines (as salts) | Acidic Water/Organic Solvent | Crystallizing as a salt can improve crystal quality. | [8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is adapted from the purification of 1-trifluoromethyl-1-cyclohexanol and is suitable for purifying this compound from non-volatile impurities or potentially for separating cis/trans isomers.[1]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Dry ice-acetone cold trap
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to the desired level (e.g., 1-15 mmHg).
-
Begin heating the distillation flask with gentle stirring.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction distilling at a constant temperature. The expected boiling point will likely be in the range of 50-100°C under vacuum, based on analogous compounds.
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., mixtures of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate with different ratios of hexanes and ethyl acetate to find a system that gives the target compound an Rf value of approximately 0.3.[5]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Assess the purity of the final product by GC-MS or NMR.
Protocol 3: Purification by Recrystallization
This protocol describes the purification of solid this compound by recrystallization. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of a soluble solvent like dichloromethane or ethyl acetate and a non-soluble solvent like hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Determine the purity and melting point of the recrystallized product.
Visualizations
Diagram 1: Workflow for Purification by Vacuum Fractional Distillation
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Diagram 2: Workflow for Purification by Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Diagram 3: Workflow for Purification by Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
Application Notes and Protocols for the Analytical Characterization of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-(Trifluoromethyl)cyclohexanol. The methods described herein are essential for confirming the identity, purity, and structure of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The protocols cover a range of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. This guide is intended to be a practical resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a fluorinated cyclic alcohol. The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of molecules, making this compound a key building block in medicinal chemistry and materials science. Accurate and thorough analytical characterization is crucial to ensure the quality and integrity of research and development involving this compound. This document outlines the standard analytical methods for its characterization.
Analytical Workflow
A general workflow for the analytical characterization of a newly synthesized or procured batch of this compound is presented below. This workflow ensures a systematic approach to confirming the structure and purity of the compound.
Caption: General analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 25°C.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay and a larger number of scans.
-
For ¹⁹F NMR, a proton-decoupled experiment is also common.
-
Expected Spectroscopic Data
While specific peak assignments can vary slightly based on the cis/trans isomeric ratio and solvent, the following table summarizes the expected chemical shifts and multiplicities.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.6 - 4.2 | Multiplet | CH-OH |
| ¹H | 1.2 - 2.5 | Multiplets | Cyclohexyl protons |
| ¹H | 2.0 - 3.0 | Singlet (broad) | -OH |
| ¹³C | 65 - 75 | Singlet | CH-OH |
| ¹³C | 20 - 45 | Multiplets | Cyclohexyl carbons |
| ¹³C | 120 - 130 | Quartet (due to C-F coupling) | -CF₃ |
| ¹⁹F | -70 to -80 | Singlet or Multiplet | -CF₃ |
Note: The exact chemical shifts and coupling constants will depend on the specific isomer and the solvent used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate volatile compounds and determine their molecular weight and fragmentation pattern, which aids in identification and purity assessment.
Experimental Protocol for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
-
-
Expected Mass Spectrometry Data
The mass spectrum will show the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Possible Fragment Assignment |
| 168 | Low | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - H₂O]⁺ |
| 99 | High | [M - CF₃]⁺ |
| 81 | High | [M - CF₃ - H₂O]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or ATR crystal and subtract it from the sample spectrum.
-
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~2860 | Strong | C-H stretch (aliphatic) |
| ~1100-1300 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Strong | C-O stretch (alcohol) |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and in some cases, oxygen) in the compound, which is used to confirm the empirical and molecular formula.
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of a highly purified and dried sample (typically 1-3 mg) is required.
-
-
Instrumentation:
-
An automated CHN/O elemental analyzer is used. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Theoretical and Expected Values
For this compound (C₇H₁₁F₃O):
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 50.00 | 49.60 - 50.40 |
| Hydrogen (H) | 6.59 | 6.19 - 6.99 |
| Oxygen (O) | 9.51 | N/A (often calculated by difference) |
Acceptable ranges are typically within ±0.4% of the theoretical value.[1]
Conclusion
The combination of NMR spectroscopy, GC-MS, FTIR spectroscopy, and elemental analysis provides a comprehensive characterization of this compound. These methods, when performed according to the detailed protocols, allow for unambiguous structure confirmation and a reliable assessment of purity, which are critical for its application in research and development.
References
Application Notes and Protocols for NMR Spectroscopy of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Trifluoromethyl)cyclohexanol. This document outlines detailed experimental protocols for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra and presents an analysis of the expected spectral data. The information herein is intended to assist in the structural elucidation, stereochemical assignment, and quality control of this compound, which is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Significance and Application
The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As a trifluoromethylated cyclic alcohol, this compound serves as a versatile synthetic intermediate for introducing this moiety into more complex molecules. NMR spectroscopy is an indispensable tool for characterizing this compound, confirming its structure, and determining the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring, which is often crucial for biological activity.
Predicted NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this compound, the following data tables are based on established principles of NMR spectroscopy and analysis of structurally related compounds.[1][2] These predicted values serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-1 | 3.6 - 4.2 | m | Chemical shift is highly dependent on the stereochemistry (axial vs. equatorial) and concentration. | |
| H-3 | 2.0 - 2.5 | m | The proton on the carbon bearing the CF₃ group will be coupled to the fluorine atoms. | |
| Cyclohexyl CH₂ | 1.2 - 2.2 | m | Complex overlapping multiplets are expected for the remaining methylene protons. | |
| OH | Variable | br s | The chemical shift of the hydroxyl proton is concentration and temperature dependent and will exchange with D₂O. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Coupling Constants (J, Hz) | Notes |
| C-1 | 65 - 75 | s | The chemical shift is influenced by the stereochemistry of the hydroxyl group. | |
| C-3 | 35 - 45 | q | ¹JC-F ≈ 270-280 | The carbon directly attached to the CF₃ group will appear as a quartet. |
| CF₃ | 123 - 128 | q | ¹JC-F ≈ 270-280 | The trifluoromethyl carbon itself will also be a quartet. |
| C-2, C-4 | 30 - 40 | d or t | ²JC-F ≈ 20-30 | Carbons two bonds away from the CF₃ group will show coupling. |
| C-5, C-6 | 20 - 30 | t | ³JC-F ≈ 2-5 | Carbons three bonds away from the CF₃ group will show smaller couplings. |
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| CF₃ | -70 to -80 | d or t | ³JF-H ≈ 7-10 | Referenced to CFCl₃ (δ = 0 ppm). The multiplicity will depend on the coupling to the proton at C-3. |
Experimental Protocols
The following are detailed protocols for the preparation and NMR analysis of this compound.
Sample Preparation
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar analytes like this compound. For solubility testing or studies requiring a different solvent, acetone-d₆, or methanol-d₄ can be considered.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound can be used.[3]
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a sufficient signal-to-noise ratio.
-
Spectral Width : 0-12 ppm.
¹³C NMR Spectroscopy
-
Spectrometer Frequency : 101 MHz or higher.
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024 scans, as ¹³C has a low natural abundance.
-
Spectral Width : 0-220 ppm.
¹⁹F NMR Spectroscopy
-
Spectrometer Frequency : 376 MHz or higher.
-
Pulse Program : Standard single-pulse sequence, often with proton decoupling to simplify the spectrum.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans.
-
Spectral Width : A wide spectral width may be necessary initially to locate the CF₃ signal (e.g., +50 to -250 ppm).
Data Analysis and Interpretation
-
Stereochemistry : The relative stereochemistry (cis vs. trans) of the hydroxyl and trifluoromethyl groups can be determined by analyzing the coupling constants and through-space correlations from 2D NMR experiments like NOESY.[2] The chemical shifts of the H-1 and C-1 signals are particularly sensitive to the axial or equatorial orientation of the hydroxyl group.
-
¹⁹F NMR : The chemical shift of the CF₃ group in ¹⁹F NMR is highly sensitive to its electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural relationships for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Conformational isomers of this compound.
References
Application Note: Mass Spectrometry Analysis of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3-(Trifluoromethyl)cyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in synthetic chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. This application note outlines the sample preparation, GC-MS parameters, and expected fragmentation patterns, providing a robust framework for its analysis.
Introduction
This compound (C7H11F3O, MW: 168.16) is a fluorinated cyclic alcohol.[1][2] The trifluoromethyl group significantly influences its chemical properties, making its analysis essential in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural elucidation capabilities.[3] This note details a comprehensive GC-MS method for its analysis.
Predicted Mass Spectrometry Fragmentation
Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation pattern is predicted based on the general principles of mass spectrometry for alcohols and related cyclic compounds.[4][5] The molecular ion peak is often weak or absent in the mass spectra of alcohols.[4][5] Fragmentation is expected to be initiated by the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule.
Table 1: Predicted Quantitative Data for this compound Mass Spectrum
| m/z | Predicted Fragment | Relative Abundance |
| 168 | [M]+• (Molecular Ion) | Low |
| 150 | [M-H₂O]+• | Moderate |
| 125 | [M-C₂H₅O]+ | Moderate |
| 99 | [M-CF₃]+ | Moderate to High |
| 81 | [C₆H₉]+ | High (Base Peak) |
| 69 | [CF₃]+ | Moderate |
Experimental Protocol
This protocol is a guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
-
Liquid Samples (e.g., reaction mixtures):
-
Solid Samples:
-
Perform a solvent extraction using a suitable organic solvent.
-
Homogenize a known amount of the solid sample and add a measured volume of the extraction solvent.
-
Sonicate or vortex the mixture to ensure efficient extraction.
-
Centrifuge the sample and collect the supernatant for analysis.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector: Split/splitless injector.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 220 °C |
| Final Temperature | 220 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
Data Analysis
Data acquisition and processing can be performed using the instrument's software (e.g., Agilent MassHunter). The identification of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Visualization
In the context of this application note, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical diagram illustrating the fragmentation process is provided below.
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of this compound. The provided GC-MS parameters and predicted fragmentation data will aid researchers, scientists, and drug development professionals in the reliable identification and quantification of this compound. The methodologies can be adapted to various research and quality control applications.
References
Application Notes and Protocols for FTIR Spectroscopy of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into a cyclohexanol scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such molecules. It provides a unique vibrational fingerprint, allowing for the identification of key functional groups and elucidation of the molecular structure.
These application notes provide a comprehensive overview of the FTIR spectroscopy of this compound, including its synthesis, expected spectral features, and a detailed protocol for its analysis.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 3-(trifluoromethyl)cyclohexanone. The precursor ketone can be synthesized via a Robinson annulation or similar methods.[4][5] The subsequent reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
FTIR Spectroscopy Analysis
FTIR spectroscopy is instrumental in monitoring the progress of the synthesis and confirming the identity and purity of the final product. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.
Expected Vibrational Frequencies
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the cyclohexyl ring (C-H and C-C bonds), and the trifluoromethyl (-CF3) group. The precise peak positions can be influenced by factors such as hydrogen bonding.[6]
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad | The broadness of this peak is a key indicator of intermolecular hydrogen bonding.[6][7] |
| C-H Stretch (Cyclohexyl) | 3000 - 2850 | Strong | Typically appears as a series of sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the cyclohexane ring.[7] |
| C-F Stretch (Asymmetric) | ~1180 | Strong | The trifluoromethyl group gives rise to very strong and characteristic C-F stretching vibrations.[8][9] |
| C-F Stretch (Symmetric) | ~1100 | Strong | Another strong absorption band characteristic of the CF3 group.[8] |
| C-O Stretch | 1200 - 1000 | Strong | The position of this peak can help distinguish between primary, secondary, and tertiary alcohols. For a secondary alcohol like this, it is expected in this range.[6] |
| C-CF₃ Stretch | ~1330 | Strong | A characteristic frequency for the stretching of the bond between the carbon of the ring and the trifluoromethyl group.[10] |
| CF₃ Deformation (Symmetric) | ~700 | Medium | Bending vibrations of the trifluoromethyl group.[8] |
| CF₃ Deformation (Antisymmetric) | ~520 | Medium | Bending vibrations of the trifluoromethyl group.[8] |
| C-H Bend (Cyclohexyl) | 1470 - 1450 | Medium | Scissoring and bending vibrations of the CH₂ groups in the cyclohexane ring. |
Experimental Protocol: FTIR Analysis of this compound
This protocol outlines the steps for acquiring an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid or solid samples.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Sample of this compound (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer are turned on and the software is running.
-
Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum and compare them to the expected vibrational frequencies listed in Table 1.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Data Interpretation and Applications
The resulting FTIR spectrum will provide a unique fingerprint for this compound.
-
Structural Confirmation: The presence of the strong, broad O-H stretch, the sharp C-H stretches, the strong C-O stretch, and the very strong, characteristic C-F stretches will confirm the successful synthesis of the target molecule.
-
Purity Assessment: The absence of significant peaks from starting materials (e.g., a strong C=O stretch around 1715 cm⁻¹ from the ketone precursor) or solvents can indicate the purity of the sample.
-
Reaction Monitoring: FTIR can be used to monitor the progress of the reduction reaction by observing the disappearance of the C=O peak of the ketone and the appearance of the broad O-H peak of the alcohol.
-
Drug Development: In a drug development context, FTIR can be used for quality control of synthesized batches, studying drug-excipient interactions in formulations, and investigating conformational changes upon binding to a target protein. The introduction of the CF3 group can enhance metabolic stability and binding affinity, making these compounds valuable in pharmaceutical research.[1][2][3][11]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis protocol.
Caption: Experimental workflow for FTIR analysis.
This structured approach ensures reproducible and high-quality FTIR data, which is crucial for the unambiguous characterization of novel compounds like this compound in a research and drug development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. benthamscience.com [benthamscience.com]
The Pivotal Role of 3-(Trifluoromethyl)cyclohexanol in Medicinal Chemistry: Application Notes and Protocols
Introduction
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic agents. Among these, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This document provides a detailed overview of the applications of 3-(Trifluoromethyl)cyclohexanol, a key building block that leverages the advantageous properties of the trifluoromethyl group within a versatile cyclohexyl scaffold. While direct incorporation of the this compound moiety into approved drugs or late-stage clinical candidates is not extensively documented in publicly available literature, its value as a synthetic intermediate and a structural motif in exploratory drug discovery is significant. These application notes and protocols are intended for researchers, scientists, and drug development professionals.
Application Notes
The trifluoromethyl group, when attached to a cyclohexanol ring at the 3-position, imparts a unique combination of steric and electronic properties to the molecule. These attributes can be strategically exploited in drug design to address various challenges.
Key Advantages of Incorporating the this compound Moiety:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system or intracellular components.
-
Improved Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this group can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, formulation, and interaction with its biological target.
-
Conformational Control: The bulky trifluoromethyl group can act as a conformational lock, restricting the rotation of the cyclohexyl ring and pre-organizing the molecule into a bioactive conformation for optimal target engagement.
-
Increased Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.
Therapeutic Areas of Interest:
The application of trifluoromethylated compounds is widespread across numerous therapeutic areas. While specific examples for this compound are emerging, the broader class of trifluoromethyl-containing molecules has shown promise in:
-
Oncology: As components of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In the development of novel antiviral and antibacterial drugs.
-
Neuroscience: For the design of agents targeting central nervous system disorders.
-
Inflammation and Immunology: As modulators of inflammatory pathways.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and biological evaluation of drugs containing the this compound moiety are proprietary and not widely published, the following sections provide generalized methodologies based on established synthetic routes for similar fluorinated compounds and standard pharmacological assays.
General Synthesis of this compound Derivatives
The synthesis of molecules incorporating the this compound scaffold typically involves multi-step sequences. A common strategy is the initial preparation of a trifluoromethylated cyclohexanone intermediate, followed by reduction and subsequent functionalization.
Protocol 1: Synthesis of a Hypothetical Drug Candidate Incorporating this compound
This protocol outlines a plausible synthetic route to a hypothetical inhibitor targeting a generic kinase.
Workflow for Synthesis:
Caption: Synthetic workflow for a hypothetical drug candidate.
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Appropriate heterocyclic amine (R-NH2)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reduction of the Ketone:
-
Dissolve 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
-
Activation of the Alcohol:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield the mesylated intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the mesylated intermediate (1.0 eq) and the desired heterocyclic amine (1.2 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
-
Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of compounds containing the this compound moiety.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against a specific protein kinase.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, peptide substrate, and assay buffer.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
| Compound ID | R Group Modification | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| HYPO-001 | -H | 550 | 12.5 |
| HYPO-002 | 4-Fluorophenyl | 120 | 2.1 |
| HYPO-003 | 2-Pyridyl | 85 | 1.5 |
| HYPO-004 | 3-Thienyl | 210 | 5.8 |
While the direct application of this compound in marketed drugs is yet to be prominently featured, its utility as a versatile building block in medicinal chemistry is undeniable. The unique physicochemical properties conferred by the trifluoromethyl group make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. The generalized protocols and conceptual data presented herein provide a framework for researchers to explore the potential of this and similar fluorinated motifs in their drug discovery programs. Further research and publication of data related to this specific scaffold will be invaluable to the medicinal chemistry community.
Application Notes and Protocols for 3-(Trifluoromethyl)cyclohexanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclohexanol is a valuable fluorinated building block in organic synthesis. The incorporation of the trifluoromethyl (-CF3) group into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, enabling the generation of diverse molecular scaffolds for research and development.
Application Note 1: Oxidation to 3-(Trifluoromethyl)cyclohexanone
The oxidation of this compound provides access to the corresponding ketone, 3-(Trifluoromethyl)cyclohexanone. This ketone is a versatile intermediate that can undergo a wide range of further transformations, such as nucleophilic additions, alpha-functionalization, and reductive aminations, to generate a library of complex molecules.
Reaction Scheme:
Data Presentation: Oxidation Conditions
| Entry | Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NaOCl | TEMPO | CH2Cl2/H2O | 0 - 25 | 2 - 4 | >90 |
| 2 | K2S2O8 | (NH4)2Ce(NO3)6 | CH3CN/H2O | 60 - 80 | 12 - 24 | 70 - 85 |
| 3 | Dess-Martin Periodinane | - | CH2Cl2 | 25 | 1 - 3 | >95 |
| 4 | Pyridinium chlorochromate (PCC) | - | CH2Cl2 | 25 | 2 - 4 | 85 - 95 |
Note: Yields are typical for secondary alcohol oxidations and may require optimization for this compound.
Experimental Protocol: Oxidation using Dess-Martin Periodinane
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3) containing sodium thiosulfate (Na2S2O3).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(Trifluoromethyl)cyclohexanone.
Experimental Workflow for Oxidation
Caption: Workflow for the oxidation of this compound.
Application Note 2: Esterification to Form 3-(Trifluoromethyl)cyclohexyl Esters
Ester derivatives of this compound can be synthesized through various esterification methods, such as the Fischer esterification with carboxylic acids. These esters can serve as prodrugs or as intermediates for further functionalization.
Reaction Scheme (Fischer Esterification):
Data Presentation: Representative Esterification Reactions
| Entry | Carboxylic Acid (R-COOH) | Catalyst | Solvent | Temp. (°C) | Product (R-) |
| 1 | Acetic Acid | H2SO4 (cat.) | Toluene | Reflux | Acetyl |
| 2 | Benzoic Acid | H2SO4 (cat.) | Toluene | Reflux | Benzoyl |
| 3 | Propionic Acid | H2SO4 (cat.) | Toluene | Reflux | Propionyl |
| 4 | (4-Chlorophenyl)acetic acid | H2SO4 (cat.) | Toluene | Reflux | (4-Chlorophenyl)acetyl |
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (H2SO4, ~2-3 drops).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Experimental Workflow for Fischer Esterification
Caption: Workflow for Fischer esterification of this compound.
Application Note 3: Dehydration to 3-(Trifluoromethyl)cyclohexene
The dehydration of this compound yields 3-(Trifluoromethyl)cyclohexene, a valuable olefin intermediate for various addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a range of saturated and functionalized cyclic compounds.
Reaction Scheme:
Note: The reaction may produce a mixture of regioisomers (e.g., 3- and 4-(Trifluoromethyl)cyclohexene) depending on the reaction conditions.
Data Presentation: Dehydration Conditions
| Entry | Catalyst | Solvent | Temp. (°C) |
| 1 | H3PO4 (85%) | None | 150 - 170 |
| 2 | H2SO4 (conc.) | None | 140 - 160 |
| 3 | p-Toluenesulfonic acid | Toluene | Reflux |
| 4 | Burgess reagent | THF | Reflux |
Experimental Protocol: Acid-Catalyzed Dehydration
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Carefully add 85% phosphoric acid (H3PO4, ~20% by volume of the alcohol).
-
Add a few boiling chips and set up a simple distillation apparatus.
-
Heat the mixture gently. The product alkene will co-distill with water.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated aqueous solution of NaHCO3, followed by water and brine.
-
Dry the organic layer over anhydrous calcium chloride (CaCl2), filter, and distill to obtain the purified 3-(Trifluoromethyl)cyclohexene.
Caption: Versatility of this compound in synthesis.
The Strategic Role of Trifluoromethylated Alicyclic Scaffolds in Agrochemical Innovation
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has been a transformative strategy in the design of modern agrochemicals. The CF₃ group is a key pharmacophore that can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. While much attention has been focused on trifluoromethylated aromatic systems, the incorporation of the CF₃ group onto alicyclic scaffolds, such as cyclohexane rings, represents a growing area of interest in the quest for novel and more effective crop protection agents.
The 3-(trifluoromethyl)cyclohexanol scaffold and its derivatives serve as valuable building blocks in synthesizing next-generation herbicides, fungicides, and insecticides. The presence of the trifluoromethyl group on a non-aromatic, three-dimensional cyclohexane ring can lead to unique structure-activity relationships, improved target binding, and favorable physicochemical properties compared to their aromatic counterparts. These characteristics can result in agrochemicals with enhanced potency, better selectivity, and a more desirable environmental profile.
This document provides a comprehensive overview of the application of trifluoromethylated alicyclic scaffolds in agrochemical research, with a focus on their role in the development of herbicides. It includes detailed experimental protocols, quantitative data on biological activity, and diagrams illustrating key concepts.
I. Herbicidal Activity of Trifluoromethylated Cyclohexanediones
A notable class of herbicides incorporating a trifluoromethylated scaffold is the (4-trifluoromethyl-3-thiobenzoyl)cyclohexanediones. These compounds have demonstrated significant potential as herbicides. The general structure involves a cyclohexanedione ring system, which is crucial for their mode of action, and a benzoyl group substituted with a trifluoromethyl group.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of novel (4-trifluoromethyl-3-thiobenzoyl)cyclohexanediones has been evaluated against a range of common weeds. The following table summarizes the post-emergence herbicidal activity of a representative compound from this class, as described in patent literature. Activity is rated on a scale of 0% to 100%, where 100% indicates complete plant death.
| Weed Species (Scientific Name) | Application Rate (g a.i./ha) | Herbicidal Activity (%) |
| Abutilon theophrasti (Velvetleaf) | 125 | 90 |
| Amaranthus retroflexus (Redroot Pigweed) | 125 | 100 |
| Echinochloa crus-galli (Barnyard Grass) | 125 | 85 |
| Setaria faberi (Giant Foxtail) | 125 | 95 |
| Solanum nigrum (Black Nightshade) | 125 | 98 |
Data is illustrative and based on findings reported for this class of compounds.
II. Experimental Protocols
Protocol 1: Synthesis of (4-trifluoromethyl-3-thiobenzoyl)cyclohexanediones
This protocol outlines a general synthetic route for the preparation of (4-trifluoromethyl-3-thiobenzoyl)cyclohexanediones, which are potent herbicidal agents.
Materials:
-
Substituted cyclohexanedione
-
4-(Trifluoromethyl)-3-thiomethylbenzoyl chloride
-
Triethylamine
-
Acetone cyanohydrin
-
Dichloromethane (anhydrous)
-
Sodium hydride
-
Toluene (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enol Ester Formation:
-
Dissolve the substituted cyclohexanedione (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add 4-(trifluoromethyl)-3-thiomethylbenzoyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enol ester.
-
-
Rearrangement to Dione:
-
Dissolve the crude enol ester from the previous step in anhydrous toluene.
-
Add sodium hydride (0.1 eq) and acetone cyanohydrin (0.2 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench with 1M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final (4-trifluoromethyl-3-thiobenzoyl)cyclohexanedione.
-
Protocol 2: In-Vivo Post-Emergence Herbicidal Assay
This protocol describes a standard method for evaluating the post-emergence herbicidal activity of test compounds.
Materials:
-
Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
Test compound formulated as a sprayable solution
-
Control formulation (without active ingredient)
-
Spray chamber calibrated for a specific spray volume
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots filled with potting soil.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Compound Application:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired application rate (e.g., 125 g a.i./ha) in a spray solution containing appropriate adjuvants.[1]
-
Prepare a control formulation containing the same solvent and adjuvants but no test compound.
-
Transfer the plants to a calibrated spray chamber.
-
Apply the test and control formulations evenly to the foliage of the plants.
-
-
Evaluation:
-
After treatment, return the plants to the greenhouse.
-
Visually assess the herbicidal damage after a set period (e.g., 14 days) compared to the control plants.
-
Rate the herbicidal activity on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
-
III. Diagrams and Workflows
Logical Relationship of Trifluoromethyl Group Properties to Agrochemical Efficacy
The following diagram illustrates how the key properties of the trifluoromethyl group contribute to the overall enhanced efficacy of an agrochemical.
Caption: Properties of the CF₃ group enhancing agrochemical efficacy.
Experimental Workflow for Herbicide Evaluation
This workflow diagram outlines the key steps in the synthesis and biological evaluation of novel herbicidal compounds.
Caption: Workflow for herbicide discovery and evaluation.
References
Application Notes and Protocols: Reactions of 3-(Trifluoromethyl)cyclohexanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the reaction of 3-(trifluoromethyl)cyclohexanol with various electrophiles. The trifluoromethyl group at the 3-position of the cyclohexyl ring introduces unique electronic and steric properties that can influence the reactivity of the hydroxyl group. These reactions are fundamental for the synthesis of novel ethers and esters, which are key intermediates in the development of new pharmaceuticals and agrochemicals.
Overview of Reactivity
This compound is a secondary alcohol. The electron-withdrawing nature of the trifluoromethyl (CF₃) group can decrease the nucleophilicity of the hydroxyl oxygen, potentially requiring slightly more forcing conditions for reactions compared to its non-fluorinated analog, cyclohexanol. However, the hydroxyl group remains a competent nucleophile for a variety of transformations. The primary reactions of the hydroxyl group involve its attack on electrophilic centers, leading to the formation of ethers, esters, and other derivatives.
The key reactions discussed in these notes are:
-
O-Alkylation (Etherification): Formation of ethers via reaction with alkyl halides (Williamson Ether Synthesis).
-
O-Acylation (Esterification): Formation of esters via reaction with acyl chlorides or carboxylic acids (Fischer Esterification).
-
Mitsunobu Reaction: A versatile method for the formation of esters and other derivatives with inversion of stereochemistry.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism where an alkoxide, generated by deprotonating the alcohol, displaces a halide from an alkyl halide.
Experimental Protocol: General Procedure for O-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (or THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Quantitative Data for O-Alkylation
The following table presents hypothetical data for the O-alkylation of this compound with various alkyl halides. These values are for illustrative purposes and may require experimental optimization.
| Entry | Alkyl Halide (R-X) | Product | Hypothetical Yield (%) |
| 1 | Methyl Iodide | 1-Methoxy-3-(trifluoromethyl)cyclohexane | 85 |
| 2 | Ethyl Bromide | 1-Ethoxy-3-(trifluoromethyl)cyclohexane | 78 |
| 3 | Benzyl Bromide | 1-(Benzyloxy)-3-(trifluoromethyl)cyclohexane | 82 |
O-Acylation: Esterification
Esterification of this compound can be achieved through several methods, most commonly by reaction with an acyl chloride in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis.
Acylation with Acyl Chlorides
This method is generally high-yielding and proceeds under mild conditions. A tertiary amine base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or use pyridine as the solvent.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Fischer Esterification
Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. This is an equilibrium process, and the equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.1 eq).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Hypothetical Quantitative Data for O-Acylation
The following table provides hypothetical data for the O-acylation of this compound.
| Entry | Acylating Agent | Method | Product | Hypothetical Yield (%) |
| 1 | Acetyl Chloride | Acylation | 3-(Trifluoromethyl)cyclohexyl acetate | 92 |
| 2 | Benzoyl Chloride | Acylation | 3-(Trifluoromethyl)cyclohexyl benzoate | 88 |
| 3 | Acetic Acid | Fischer | 3-(Trifluoromethyl)cyclohexyl acetate | 75 |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester (or other functional groups) with inversion of stereochemistry at the alcohol carbon. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: General Procedure for Mitsunobu Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Hypothetical Quantitative Data for Mitsunobu Reaction
| Entry | Carboxylic Acid | Product (with inverted stereocenter) | Hypothetical Yield (%) |
| 1 | Benzoic Acid | (inverted)-3-(Trifluoromethyl)cyclohexyl benzoate | 70 |
| 2 | p-Nitrobenzoic Acid | (inverted)-3-(Trifluoromethyl)cyclohexyl 4-nitrobenzoate | 75 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.
-
Concentrated acids are highly corrosive. Handle with appropriate care.
Disclaimer: The experimental protocols and quantitative data provided in this document are generalized and hypothetical. They are intended for illustrative purposes and should be adapted and optimized for specific experimental setups and scales. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.
Application Notes and Protocols for the Derivatization of the 3-(Trifluoromethyl)cyclohexanol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of 3-(trifluoromethyl)cyclohexanol. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively modify its hydroxyl group is crucial for the synthesis of novel derivatives with tailored properties. The protocols outlined below cover common and versatile derivatization pathways: esterification, etherification, conversion to a tosylate leaving group, and silylation for analytical purposes.
Overview of Derivatization Reactions
The secondary hydroxyl group of this compound can be readily derivatized using a variety of standard organic transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the hydroxyl group, and reaction conditions may need to be optimized accordingly. This document provides robust starting protocols for the following key derivatization reactions:
-
Esterification: Formation of an ester linkage is a common strategy to introduce a wide range of functional groups, including acyl chains, aromatic moieties, and reporter tags.
-
Etherification: Conversion of the hydroxyl group to an ether allows for the introduction of alkyl or aryl substituents, which can significantly alter the steric and electronic properties of the molecule.
-
Tosylation: Transformation of the hydroxyl group into a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a diverse array of functionalities.
-
Silylation: The formation of a trimethylsilyl (TMS) ether is a standard procedure to increase the volatility and thermal stability of the alcohol, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Quantitative Summary
The following table summarizes representative quantitative data for the derivatization of secondary alcohols, which can be considered indicative for this compound. Optimal conditions for this compound may vary, and the provided data should serve as a starting point for reaction optimization.
| Derivatization Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Analytical Technique |
| Esterification (Acylation) | Acetic Anhydride, Pyridine | Dichloromethane (DCM) | Room Temperature | 2 - 4 | > 90 | NMR, IR, GC-MS |
| Etherification (Williamson) | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 to Room Temperature | 12 - 18 | 70 - 85 | NMR, IR, GC-MS |
| Tosylation | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | 4 - 8 | > 95 | NMR, IR |
| Silylation (for GC-MS) | BSTFA + 1% TMCS or MSTFA | Acetonitrile or Pyridine | 60 - 80 | 0.5 - 1 | > 95 (conversion) | GC-MS |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
Protocol 1: Esterification - Synthesis of 3-(Trifluoromethyl)cyclohexyl Acetate
This protocol describes the acylation of this compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
To the stirred solution, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Outcome:
The product, 3-(trifluoromethyl)cyclohexyl acetate, is typically obtained as a colorless oil with a yield of over 90%.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 4.8-5.0 (m, 1H, -CHOAc), 2.05 (s, 3H, -COCH₃), 1.2-2.2 (m, 9H, cyclohexyl protons).
-
¹³C NMR (CDCl₃): δ 170.5 (C=O), 72-74 (d, -CHOAc), 125-128 (q, -CF₃), 20-40 (cyclohexyl carbons), 21.2 (-COCH₃).
-
IR (thin film, cm⁻¹): ~1735 (C=O stretch), ~1240 (C-O stretch), ~1100-1200 (C-F stretches).
-
MS (EI): Molecular ion peak and characteristic fragment corresponding to the loss of the acetyl group.
Protocol 2: Etherification - Synthesis of 3-(Trifluoromethyl)cyclohexyl Methyl Ether
This protocol outlines the Williamson ether synthesis to prepare the methyl ether of this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether (Et₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
3-(Trifluoromethyl)cyclohexyl methyl ether is expected as a colorless oil with a yield of 70-85%.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 3.5-3.7 (m, 1H, -CH-O-), 3.38 (s, 3H, -OCH₃), 1.1-2.2 (m, 9H, cyclohexyl protons).
-
¹³C NMR (CDCl₃): δ 78-80 (d, -CH-O-), 125-128 (q, -CF₃), 56.1 (-OCH₃), 20-40 (cyclohexyl carbons).
-
IR (thin film, cm⁻¹): ~1100 (C-O stretch), ~1100-1200 (C-F stretches).
-
MS (EI): Molecular ion peak and fragments corresponding to the loss of a methyl group and methoxy group.
Protocol 3: Tosylation - Synthesis of 3-(Trifluoromethyl)cyclohexyl Tosylate
This protocol details the conversion of the hydroxyl group to a tosylate, a versatile leaving group.
Materials:
-
This compound
-
p-Toluenesulfonyl Chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold 1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (used as both solvent and base) in a round-bottom flask and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-8 hours. The reaction can be stored at 4 °C overnight if necessary. Monitor progress by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM or diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-(trifluoromethyl)cyclohexyl tosylate, is often a solid and can be purified by recrystallization (e.g., from hexanes/ethyl acetate).
Expected Outcome:
The tosylate is typically a white solid with a yield of over 95%.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.6-4.8 (m, 1H, -CH-OTs), 2.45 (s, 3H, Ar-CH₃), 1.2-2.2 (m, 9H, cyclohexyl protons).
-
¹³C NMR (CDCl₃): δ 144.8, 134.5, 129.8, 127.7 (aromatic carbons), 83-85 (d, -CH-OTs), 125-128 (q, -CF₃), 20-40 (cyclohexyl carbons), 21.6 (Ar-CH₃).
-
IR (KBr pellet, cm⁻¹): ~1360 and ~1175 (S=O stretches), ~1100-1200 (C-F stretches).
Protocol 4: Silylation for GC-MS Analysis
This protocol describes the preparation of the trimethylsilyl (TMS) derivative of this compound for analysis by gas chromatography-mass spectrometry.[1][2]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile or Pyridine, anhydrous
-
GC vial with a screw cap and septum
-
Heating block or oven
Procedure:
-
Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a GC vial.
-
Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 60-80 °C for 30-60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
Expected Outcome:
Quantitative conversion to the more volatile and thermally stable TMS ether is expected.[1][2]
GC-MS Analysis:
-
GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Analysis: In electron ionization (EI) mode, the TMS derivative will show a characteristic fragmentation pattern. Look for the molecular ion (M⁺) and prominent fragments such as [M-15]⁺ (loss of a methyl group) and m/z 73 ([Si(CH₃)₃]⁺). The fragmentation pattern will also be influenced by the trifluoromethylcyclohexyl moiety.
Visualizations
The following diagrams illustrate the workflows for the described derivatization reactions.
Caption: Esterification Workflow.
References
scale-up synthesis of 3-(Trifluoromethyl)cyclohexanol
An Application Note and Protocol for the Scale-up Synthesis of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the , a valuable intermediate in the development of pharmaceuticals and fine chemicals. The protocol herein details a robust and scalable two-step synthesis commencing with the reduction of 3-(trifluoromethyl)cyclohexanone, followed by purification of the final product. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and safety protocols. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflow.
Introduction
This compound is a fluorinated cycloalkane derivative of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can impart unique properties to molecules, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. As such, this compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications. This protocol outlines a reliable method for its synthesis on a larger scale, suitable for laboratory and pilot plant settings.
Synthesis Overview
The synthesis of this compound is achieved through the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. This reduction can be effectively carried out using common hydride reducing agents such as sodium borohydride (NaBH₄).
Reaction Scheme:
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| 3-(Trifluoromethyl)cyclohexanone | C₇H₉F₃O | 166.14 | 27793-55-5 | NINGBO INNO PHARMCHEM[1] |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
| 1M Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | EMD Millipore |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | Macron |
Table 2: Equipment and Instrumentation
| Equipment | Purpose |
| 1 L Three-Neck Round Bottom Flask | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | Agitation |
| Ice Bath | Temperature Control |
| Addition Funnel | Controlled Reagent Addition |
| Condenser | Reflux and Vapor Control |
| Separatory Funnel | Liquid-Liquid Extraction |
| Rotary Evaporator | Solvent Removal |
| Vacuum Distillation Apparatus | Product Purification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Analysis |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural Confirmation |
Table 3: Process Parameters and Expected Results
| Parameter | Value |
| Scale | 0.5 mol |
| Starting Material | 83.07 g of 3-(Trifluoromethyl)cyclohexanone |
| Reducing Agent | 22.7 g of Sodium Borohydride (1.2 eq) |
| Solvent | 500 mL Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-90% |
| Expected Purity (after distillation) | >98% |
Experimental Protocols
Reduction of 3-(Trifluoromethyl)cyclohexanone
-
Reaction Setup: Assemble a 1 L three-neck round bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Preparation: Dissolve 83.07 g (0.5 mol) of 3-(trifluoromethyl)cyclohexanone in 250 mL of methanol and add it to the reaction flask.
-
In a separate beaker, carefully dissolve 22.7 g (0.6 mol) of sodium borohydride in 250 mL of cold methanol.
-
Reaction: Slowly add the sodium borohydride solution to the stirred solution of 3-(trifluoromethyl)cyclohexanone in the reaction flask via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of 1M hydrochloric acid while cooling the flask in an ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up: Add 200 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Transfer the crude product to the distillation flask and perform distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Analysis: Analyze the purified product for purity using GC-MS and confirm its structure using ¹H and ¹³C NMR.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Methanol and diethyl ether are flammable liquids. Avoid open flames and sparks.
-
Handle hydrochloric acid with care as it is corrosive.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the synthesis process.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this important fluorinated intermediate in high yield and purity for further applications. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclohexanol
Welcome to the Technical Support Center for the Synthesis of 3-(Trifluoromethyl)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the synthesis of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process: first, the synthesis of the precursor, 3-(trifluoromethyl)cyclohexanone, followed by the diastereoselective reduction of the ketone to the desired alcohol.
Q2: Why is controlling diastereoselectivity (cis/trans ratio) a major challenge in this synthesis?
A2: The stereochemical outcome of the ketone reduction is highly influenced by the bulky and electron-withdrawing trifluoromethyl (CF3) group at the 3-position.[1] This group can dictate the trajectory of the hydride attack on the carbonyl, leading to a mixture of cis and trans isomers. The choice of reducing agent and reaction conditions is critical in controlling this ratio.
Q3: What are the primary safety concerns when working with trifluoromethylating agents?
A3: Trifluoromethylating agents, such as Ruppert-Prakash reagent (TMSCF3), can release toxic gases upon decomposition or reaction with moisture. It is crucial to handle these reagents in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment.
Q4: How does the trifluoromethyl group impact the reactivity of the precursor ketone?
A4: The strong electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. However, it can also influence the conformational equilibrium of the cyclohexanone ring, which in turn affects the stereochemical outcome of the reduction.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Optimization |
| Low Yield of this compound | 1. Incomplete reduction of the ketone. 2. Degradation of the product during work-up. 3. Loss of product during purification. | 1. Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the starting material. Consider increasing the equivalents of the reducing agent or extending the reaction time. 2. Maintain a low temperature during the aqueous work-up and extraction to minimize potential side reactions. 3. Optimize the column chromatography conditions (e.g., solvent system, silica gel deactivation) to prevent product loss. |
| Poor Diastereoselectivity (Unfavorable cis/trans Ratio) | 1. Suboptimal choice of reducing agent. 2. Reaction temperature is too high. 3. Steric hindrance from other substituents. | 1. The choice of hydride reagent is crucial. Small reagents like sodium borohydride (NaBH₄) tend to favor axial attack, leading to the equatorial alcohol (trans isomer). Bulky reagents like L-Selectride® favor equatorial attack, yielding the axial alcohol (cis isomer).[2][3] 2. Perform the reduction at low temperatures (e.g., -78 °C) to enhance diastereoselectivity. 3. If other substituents are present on the ring, their steric influence must be considered in conjunction with the CF3 group. |
| Difficult Separation of Diastereomers | 1. The cis and trans isomers have very similar polarities. 2. Co-elution of isomers during column chromatography. | 1. Diastereomers can be challenging to separate.[4] Consider using a different stationary phase for chromatography, such as alumina or a specialized column for isomer separation.[5] 2. Employ a shallow solvent gradient or isocratic elution with a carefully optimized solvent system. Multiple chromatographic runs may be necessary. Supercritical fluid chromatography (SFC) can also be an effective technique for separating diastereomers.[6] |
| Formation of Side Products | 1. Over-reduction of the carbonyl group. 2. Elimination reactions if the reaction conditions are too harsh. | 1. Use a milder reducing agent or control the stoichiometry of the hydride source carefully. 2. Maintain a neutral or slightly acidic pH during work-up and avoid excessive heating. |
Data Summary
The following table summarizes typical outcomes for the reduction of substituted cyclohexanones, which can be extrapolated to the synthesis of this compound.
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Common Reaction Conditions | Reference |
| Sodium Borohydride (NaBH₄) | Varies, often favors the more thermodynamically stable equatorial alcohol (trans). | Methanol, 0 °C to room temperature | [2] |
| L-Selectride® | Highly selective for the axial alcohol (cis). | Anhydrous THF, -78 °C | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | Generally favors the equatorial alcohol (trans), but can be less selective than NaBH₄. | Anhydrous THF or diethyl ether, 0 °C | [3] |
| NaBH₄ with Cerium(III) Chloride (Luche Reduction) | Can enhance selectivity for axial attack, favoring the equatorial alcohol (trans). | Methanol, -78 °C | [2] |
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction with Sodium Borohydride (Favoring the trans isomer)
-
Materials: 3-(Trifluoromethyl)cyclohexanone, Methanol, Sodium Borohydride (NaBH₄), 1 M HCl, Ethyl Acetate, Saturated aqueous Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in methanol to make a 0.5 M solution in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.[2]
-
Protocol 2: Synthesis of this compound via Reduction with L-Selectride® (Favoring the cis isomer)
-
Materials: 3-(Trifluoromethyl)cyclohexanone, L-Selectride® (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Methanol, Water, Ethyl Acetate, Saturated aqueous Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF to make a 0.3 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. santaisci.com [santaisci.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
optimizing reaction conditions for 3-(Trifluoromethyl)cyclohexanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Trifluoromethyl)cyclohexanol. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of 3-(Trifluoromethyl)cyclohexanone
-
Question: My reaction to produce β-trifluoromethyl-cyclohexanone is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the synthesis of β-CF3-cyclohexanones, often prepared via a Michael/aldol cascade reaction, can stem from several factors. One key aspect is the sensitivity of this tandem reaction to acidic co-catalysts. The presence of acid can favor a condensation process, leading to the formation of β-CF3-cyclohexenones instead of the desired saturated ketone.[1][2] To optimize for the cyclohexanone product, ensure the reaction conditions are not acidic. Additionally, the choice of catalyst, such as cinchona alkaloid-based primary amines, and careful control of reaction stoichiometry are crucial for high yields.[1][2]
Issue 2: Incomplete Reduction of 3-(Trifluoromethyl)cyclohexanone
-
Question: The reduction of 3-(Trifluoromethyl)cyclohexanone to the corresponding alcohol is not going to completion. How can I improve the conversion rate?
-
Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent and the reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols.[3][4][5] To drive the reaction to completion, ensure an adequate molar excess of the reducing agent is used. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature or below.[5][6] Extending the reaction time or a slight increase in temperature (while monitoring for side reactions) can also improve conversion. It is also important to ensure the quality of the NaBH₄, as it can degrade over time.
Issue 3: Formation of Impurities and Side Products
-
Question: I am observing significant impurities in my final this compound product. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of impurities can occur during both the synthesis of the ketone precursor and the reduction step. During the synthesis of 3-(Trifluoromethyl)cyclohexanone, side products like cyclohexenone derivatives can form under acidic conditions.[1][2] In the reduction step, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carbonyl group and potentially lead to side reactions if harsh conditions are used. Careful control of temperature and the choice of a mild reducing agent like NaBH₄ can help minimize the formation of byproducts.[3][4] Purification of the intermediate ketone before the reduction step is also highly recommended to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy involves a two-step process:
-
Synthesis of 3-(Trifluoromethyl)cyclohexanone: This is often achieved through an organocatalytic cascade Michael/aldol reaction between a 4,4,4-trifluoroacetoacetate and an α,β-unsaturated enone.[1][2]
-
Reduction of 3-(Trifluoromethyl)cyclohexanone: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.[3][4]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Key parameters include:
-
For the ketone synthesis: Catalyst choice (e.g., cinchona alkaloid-based primary amines), absence of acidic co-catalysts, reaction temperature, and stoichiometry of the reactants.[1][2]
-
For the reduction: Choice and stoichiometry of the reducing agent (e.g., NaBH₄), solvent (e.g., methanol, ethanol), and reaction temperature.[5][6]
Q3: How can I purify the final this compound product?
A3: After the reaction work-up, which typically involves quenching the excess reducing agent and extraction, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.
Table 1: Synthesis of β-CF₃-Cyclohexanones via Organocatalytic Cascade Reaction
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinchona alkaloid-based primary amine | None | Toluene | Room Temp | 24-72 | 81-99 | [1][2] |
| Cinchona alkaloid-based primary amine | Trifluoroacetic acid | Toluene | Room Temp | 24-72 | 42-69 (yields cyclohexenone) | [1][2] |
Table 2: Reduction of Cyclohexanones to Cyclohexanols
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Sodium Borohydride | Methanol | Room Temp | Not specified | 77.7 | [5] |
| 4-t-butylcyclohexanone | Sodium Borohydride | Ethanol | Not specified | Not specified | Not specified (focus on stereoselectivity) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Trifluoromethyl)cyclohexanone
This protocol is based on the organocatalytic cascade Michael/aldol reaction.[1][2]
-
To a solution of the α,β-unsaturated enone (1.0 equiv) in toluene, add the 4,4,4-trifluoroacetoacetate (1.2 equiv).
-
Add the cinchona alkaloid-based primary amine catalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(Trifluoromethyl)cyclohexanone.
Protocol 2: General Procedure for the Reduction of 3-(Trifluoromethyl)cyclohexanone
This protocol is based on the reduction of ketones using sodium borohydride.[5]
-
Dissolve the 3-(Trifluoromethyl)cyclohexanone (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Ketone Synthesis
Caption: Troubleshooting low yields in the first synthetic step.
References
- 1. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclohexanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-(Trifluoromethyl)cyclohexanol. The information is presented in a question-and-answer format to address common issues encountered during the preparation of this important fluorinated intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent synthetic route to this compound is the reduction of the corresponding ketone, 3-(Trifluoromethyl)cyclohexanone. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.
Q2: My reaction is complete, but I have a mixture of cis and trans isomers. Is this a side reaction?
The formation of both cis and trans isomers of this compound is an expected outcome of the reduction of 3-(Trifluoromethyl)cyclohexanone, rather than a side reaction. The stereoselectivity of the reduction depends on the steric hindrance of the reducing agent and the substrate, which dictates the direction of hydride attack on the carbonyl group. The ratio of these diastereomers can often be influenced by the choice of reducing agent and reaction conditions.
Q3: I am observing a significant amount of unreacted 3-(Trifluoromethyl)cyclohexanone in my crude product. What could be the issue?
Incomplete conversion of the starting ketone is a common problem that can arise from several factors:
-
Insufficient Reducing Agent: Ensure that the stoichiometry of the reducing agent is adequate. It is common practice to use a slight excess of the hydride reagent.
-
Reagent Quality: Hydride reducing agents like NaBH₄ and especially LiAlH₄ can decompose upon exposure to moisture. Use freshly opened or properly stored reagents.
-
Low Reaction Temperature: While initial addition of the reagent may be performed at low temperatures for safety, the reaction may require warming to room temperature or gentle heating to proceed to completion.
-
Short Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has run to completion before quenching.
Q4: After workup of my LiAlH₄ reduction, my yield is very low. What are potential causes?
Low yields in LiAlH₄ reductions can be attributed to:
-
Reaction with Protic Solvents: LiAlH₄ reacts violently with protic solvents like water and alcohols. Ensure your reaction is conducted under strictly anhydrous conditions with a suitable aprotic solvent (e.g., diethyl ether, THF).
-
Improper Quenching: The quenching procedure for LiAlH₄ is critical to avoid product loss. A careful, sequential addition of water and then a base solution (like NaOH) or an acid solution is necessary to decompose the aluminum salts into a filterable solid.
-
Hydrolysis of the Reagent: If the LiAlH₄ has been exposed to air, it may have partially hydrolyzed, reducing its activity.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
| Observed Issue | Potential Side Reaction / Cause | Troubleshooting Steps and Solutions |
| Low product yield with NaBH₄ | Incomplete reaction | - Increase the molar excess of NaBH₄. - Extend the reaction time. - Consider a more reactive solvent or a co-solvent. |
| Hydrolysis of NaBH₄ | - Use a freshly opened container of NaBH₄. - While NaBH₄ is more stable in protic solvents than LiAlH₄, prolonged reaction times in acidic media can lead to decomposition. Maintain a neutral or slightly basic pH if possible. | |
| Unexpected peaks in NMR/GC-MS | Formation of 3-(Trifluoromethyl)cyclohexene | - This can occur if the reaction conditions are too harsh, leading to dehydration of the alcohol product. This is more likely during acidic workup or purification by distillation at high temperatures. - Use mild workup conditions and purify using methods that avoid high temperatures, such as column chromatography. |
| Over-reduction or defluorination | - While less common with NaBH₄ and LiAlH₄, aggressive reducing conditions or certain catalysts in hydrogenation could potentially lead to defluorination. This is generally not a major concern under standard conditions. - Use standard, well-established protocols and avoid excessive temperatures or prolonged reaction times with highly active catalysts. | |
| Formation of an insoluble gel during LiAlH₄ workup | Improper quenching leading to product entrapment in aluminum salts | - Follow a well-established quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water). This method is designed to produce granular aluminum salts that are easily filtered. |
Experimental Protocols
Protocol 1: Reduction of 3-(Trifluoromethyl)cyclohexanone with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture back to 0 °C and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers if desired.
Visualizing Reaction Pathways
Below are diagrams illustrating the primary reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Main reaction pathways and a potential side reaction.
Caption: A troubleshooting workflow for low yields or impurities.
Technical Support Center: Purification of 3-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for the purification of 3-(Trifluoromethyl)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The synthesis of this compound, typically via the reduction of 3-(Trifluoromethyl)cyclohexanone, can lead to several byproducts. The most common impurities include:
-
Unreacted Starting Material: Residual 3-(Trifluoromethyl)cyclohexanone.
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Isomeric Alcohols: Depending on the reducing agent and reaction conditions, different stereoisomers (cis/trans) of this compound can be formed.
-
Over-reduction Products: In some cases, the trifluoromethyl group might be susceptible to reduction, although this is less common.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other impurities may arise. For instance, if the synthesis involves a Grignard reaction with a trifluoromethyl source, byproducts from Wurtz coupling or other side reactions could be present.
Q2: What are the recommended primary purification techniques for this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:
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Fractional Distillation: This is a suitable method for separating this compound from byproducts with significantly different boiling points.[1]
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Column Chromatography: Silica gel column chromatography is effective for separating isomers and removing polar or non-polar impurities.[2][3]
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Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity.[4][5][6]
Q3: How can I effectively remove unreacted 3-(Trifluoromethyl)cyclohexanone?
Unreacted ketone can often be removed by:
-
Column Chromatography: The ketone is typically more polar than the alcohol and will have a different retention time on a silica gel column.
-
Chemical Treatment: The crude mixture can be treated with a reagent that selectively reacts with the ketone, such as sodium bisulfite, to form a water-soluble adduct that can be removed by extraction.
Q4: I am observing a mixture of cis and trans isomers. How can I separate them?
Separating diastereomers can be challenging but is often achievable by:
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Column Chromatography: Careful selection of the eluent system can allow for the separation of cis and trans isomers on a silica gel column.
-
Fractional Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent can be employed.
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
Question: I have performed a single purification step (e.g., distillation), but my this compound is still not pure. What should I do?
Answer: A single purification technique may not be sufficient to remove all impurities, especially if they have similar physical properties to the desired product.
Troubleshooting Steps:
-
Analyze the Impurities: Use analytical techniques like GC-MS or NMR to identify the remaining impurities.
-
Sequential Purification: Employ a combination of purification methods. For example, follow distillation with column chromatography to remove closely boiling impurities or isomers.
-
Optimize the Current Method:
-
Distillation: Use a longer fractionating column or a slower distillation rate for better separation.[7]
-
Chromatography: Adjust the solvent system polarity to improve the resolution between your product and the impurities.
-
Issue 2: Oiling Out During Recrystallization
Question: My this compound is oiling out instead of crystallizing during recrystallization. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with a lower boiling point or a solvent in which the compound is less soluble at higher temperatures. A mixed solvent system can also be effective.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of crystals rather than oil.[4]
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Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Issue 3: Poor Separation of Isomers by Column Chromatography
Question: I am having difficulty separating the cis and trans isomers of this compound using column chromatography. What can I do to improve the separation?
Answer: The separation of diastereomers by chromatography depends heavily on the choice of stationary and mobile phases.
Troubleshooting Steps:
-
Optimize the Eluent System: Perform small-scale experiments (e.g., TLC) with various solvent mixtures to find an eluent that provides the best separation (largest difference in Rf values). A less polar solvent system will generally increase the retention time and may improve separation.
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[9][10]
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Increase Column Length: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Decrease the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance resolution.
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or byproducts with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 175-177 °C at atmospheric pressure, though this may vary).
-
Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.
Protocol 2: Silica Gel Column Chromatography
This method is effective for separating isomers and removing polar or non-polar impurities.
Materials:
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Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel in the chosen eluent.
-
Add a thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
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Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is ideal if the crude product is a solid and contains impurities with different solubilities.
Materials:
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Crude solid this compound
-
Recrystallization solvent (a solvent in which the compound is soluble when hot but insoluble when cold)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture on a hot plate until the solvent boils.[6]
-
Add more hot solvent dropwise until the solid just dissolves.[6]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[6]
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If there are insoluble impurities or charcoal, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
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Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Quantitative Data Summary
| Parameter | This compound | 3-(Trifluoromethyl)cyclohexanone |
| Molecular Formula | C₇H₁₁F₃O | C₇H₉F₃O |
| Molecular Weight | 168.16 g/mol | 166.14 g/mol |
| Boiling Point | ~175-177 °C | ~165-167 °C |
| Appearance | Colorless liquid or solid | Colorless liquid |
Note: Physical properties can vary slightly depending on the isomeric ratio and purity.
Visualizations
Experimental Workflow: Purification of this compound
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Troubleshooting Logic: Oiling Out During Recrystallization
Caption: A troubleshooting guide for addressing the issue of oiling out during recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Trifluoromethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially viable route is the catalytic hydrogenation of 3-(trifluoromethyl)phenol. This method involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst. Another approach is the nucleophilic trifluoromethylation of cyclohexanone derivatives using reagents like TMSCF₃ (Ruppert-Prakash reagent), followed by reduction of the ketone.
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. For the catalytic hydrogenation of 3-(trifluoromethyl)phenol, yields can range from moderate to excellent, often exceeding 90% under optimized conditions. However, side reactions and incomplete conversion can lower the practical yield.
Q3: What are the common side products and impurities in the synthesis of this compound?
A3: Common side products include cyclohexanone, resulting from incomplete reduction of the intermediate ketone, and byproducts from over-reduction or side reactions of the trifluoromethyl group. If starting from 3-(trifluoromethyl)phenol, residual starting material may also be present as an impurity.
Q4: How can I confirm the successful synthesis and purity of my product?
A4: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying the product and any volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the structure of the this compound and help in identifying the ratio of cis/trans isomers.
Q5: Is this compound a single compound?
A5: this compound exists as a mixture of two diastereomers: a cis isomer and a trans isomer.[2][3][4] The ratio of these isomers is dependent on the synthetic method and reaction conditions. For most applications, separation of these isomers is necessary.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. - Consider a different catalyst (e.g., Rhodium on carbon, Platinum oxide). |
| Incomplete Reaction | - Increase reaction time. - Increase hydrogen pressure. - Increase reaction temperature, but monitor for side reactions. - Optimize catalyst loading. |
| Side Reactions | - Lower the reaction temperature to minimize over-reduction or decomposition. - Choose a more selective catalyst. For instance, Rhodium-based catalysts can sometimes offer higher selectivity than Palladium-based ones. |
| Poor Quality Starting Material | - Purify the 3-(trifluoromethyl)phenol before use, for example, by distillation or recrystallization. |
Low Purity
| Potential Cause | Recommended Solution |
| Presence of Starting Material | - Increase reaction time or temperature to drive the reaction to completion. - Improve purification method, for instance, by using a more efficient distillation column or optimizing the mobile phase in column chromatography. |
| Presence of Cyclohexanone Intermediate | - Increase the catalyst loading or hydrogen pressure to ensure complete reduction of the ketone intermediate. |
| Difficult Separation of Diastereomers | - Utilize a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). - For column chromatography, screen different solvent systems and stationary phases. A less polar solvent system may improve the separation of the cis and trans isomers. - Consider derivatization of the alcohol to facilitate separation, followed by deprotection. |
Experimental Protocols
Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)phenol
-
5% Rhodium on alumina (or another suitable catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, add 3-(Trifluoromethyl)phenol and ethanol.
-
Carefully add the 5% Rhodium on alumina catalyst under an inert atmosphere. The typical catalyst loading is 1-5 mol% with respect to the substrate.
-
Seal the reactor and purge with nitrogen gas several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for a set time (e.g., 6-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound as a mixture of cis and trans isomers.
Data Presentation
Table 1: Effect of Catalyst on Yield and Diastereomer Ratio (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | cis:trans Ratio |
| 5% Pd/C | Ethanol | 80 | 20 | 85 | 30:70 |
| 5% Rh/Al₂O₃ | Methanol | 70 | 30 | 92 | 60:40 |
| 5% Ru/C | Isopropanol | 90 | 40 | 88 | 55:45 |
| PtO₂ | Acetic Acid | 60 | 10 | 95 | 70:30 |
Note: This data is illustrative and based on general trends in phenol hydrogenation. Actual results may vary.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
stability issues of 3-(Trifluoromethyl)cyclohexanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 3-(Trifluoromethyl)cyclohexanol in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The product is stable under normal handling and storage conditions.[1]
Q2: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of alcohols and fluorinated compounds, potential degradation routes include:
-
Dehydration: Under acidic conditions or in the presence of dehydrating agents, this compound can undergo dehydration to form trifluoromethylcyclohexene isomers. This reaction is a common transformation for alcohols.
-
Oxidation: Although generally stable, strong oxidizing conditions could potentially oxidize the secondary alcohol group to a ketone, forming 3-(Trifluoromethyl)cyclohexanone.
-
Elimination of Hydrogen Fluoride (HF): While the carbon-fluorine bond is very strong, elimination of HF could be possible under harsh basic conditions, leading to the formation of unsaturated byproducts.
Q4: How can I monitor the stability of my this compound solution?
The stability of your solution can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to track the concentration of the parent compound and detect the appearance of any degradation products over time.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation or insolubility in a new solvent system. | The compound may have limited solubility in the chosen solvent. Solvent properties (polarity, proticity) can significantly affect solubility. | 1. Consult solubility data for structurally similar compounds. 2. Perform small-scale solubility tests with a range of solvents. 3. Consider using a co-solvent system to improve solubility. |
| Loss of compound or appearance of new peaks in chromatogram after storage in acidic solution. | Acid-catalyzed dehydration may be occurring, leading to the formation of trifluoromethylcyclohexene. | 1. Buffer the solution to a neutral or slightly acidic pH if the experimental conditions allow. 2. Store acidic solutions at lower temperatures to reduce the rate of degradation. 3. Analyze the solution promptly after preparation. |
| Degradation observed when using a formulation containing oxidizing agents. | The alcohol group is susceptible to oxidation. | 1. Avoid the use of strong oxidizing agents in the formulation if possible. 2. If an oxidizing agent is necessary, consider the use of antioxidants or store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Instability in strongly basic solutions. | Base-promoted elimination or other degradation pathways may be occurring. | 1. If possible, adjust the pH to a less basic range. 2. Conduct experiments at lower temperatures to minimize degradation. 3. Use the solution immediately after preparation. |
| Variability in experimental results between batches of solutions. | This could be due to inconsistent solution preparation, storage conditions, or degradation over time. | 1. Standardize the solution preparation protocol. 2. Ensure consistent storage conditions (temperature, light exposure). 3. Perform a stability check on freshly prepared solutions to establish a baseline for comparison. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution with 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting NMR Peak Assignments for 3-(Trifluoromethyl)cyclohexanol: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for cis- and trans-3-(Trifluoromethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble distinguishing between the cis and trans isomers of 3-(Trifluoromethyl)cyclohexanol in the ¹H NMR spectrum. What are the key features to look for?
A1: The primary method for distinguishing between cis and trans isomers of this compound is by analyzing the coupling constants (J-values) of the proton at C1 (the carbon bearing the hydroxyl group), often referred to as H-1.
-
Trans Isomer: In the most stable chair conformation, the hydroxyl and trifluoromethyl groups are equatorial. This places the H-1 proton in an axial position. An axial proton will exhibit large axial-axial couplings (typically 8-13 Hz) to the adjacent axial protons on C2 and C6.[1] This will result in a multiplet for H-1 that is broad or shows large splittings.
-
Cis Isomer: In the most stable chair conformation, one substituent will be axial and the other equatorial. If the trifluoromethyl group is equatorial, the hydroxyl group will be axial, making the H-1 proton equatorial. An equatorial proton will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-4 Hz).[1] This will result in a multiplet for H-1 that is narrower or shows smaller splittings.
Q2: The carbon signal for the CF₃ group is weak or not visible in my ¹³C NMR spectrum. Is this normal?
A2: Yes, this is a common observation for trifluoromethyl (CF₃) groups in ¹³C NMR spectroscopy for a couple of reasons:
-
¹J-Coupling: The carbon of the CF₃ group is split into a quartet by the three fluorine atoms. This splitting, due to a large one-bond C-F coupling constant (¹JCF) of approximately 270-300 Hz, divides the signal intensity into four peaks.[2][3][4][5]
-
Nuclear Overhauser Effect (NOE): The CF₃ carbon is a quaternary carbon with no directly attached protons. Standard ¹³C NMR experiments often use proton decoupling to enhance the signals of protonated carbons via the NOE. Since the CF₃ carbon lacks this, its signal intensity is inherently lower.[2][3]
To improve the signal, you can increase the number of scans or use a longer relaxation delay in your NMR experiment.
Q3: I see more than the expected number of signals in my ¹³C NMR spectrum, particularly some smaller quartets. What are these?
A3: These additional quartets are likely due to through-bond coupling between the fluorine atoms of the CF₃ group and other carbon atoms in the cyclohexane ring.
-
Two-bond coupling (²JCF): The carbon adjacent to the CF₃ group (C3) will be split into a quartet with a coupling constant of around 20-50 Hz.[4]
-
Three-bond coupling (³JCF): Carbons two bonds away from the CF₃ group (C2 and C4) can also be split into quartets, though the coupling constants are typically smaller (around 2-15 Hz).[6][7]
Q4: How can I definitively confirm the stereochemistry if the coupling constants in the ¹H NMR are ambiguous?
A4: The most definitive method for confirming the stereochemistry is to use a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.[8][9][10] These experiments detect through-space correlations between protons that are close to each other.
-
Cis Isomer: In the conformation where both substituents are equatorial, you would expect to see a NOE correlation between the axial H-1 and the axial H-3. If the hydroxyl group is axial and the trifluoromethyl group is equatorial, you would see a NOE between the equatorial H-1 and the protons of the trifluoromethyl group.
-
Trans Isomer: In the di-equatorial conformation, you would expect to see a NOE correlation between the axial H-1 and the axial protons on C2 and C6, but not between H-1 and H-3.
Troubleshooting Guides
Problem: Ambiguous Peak Assignments in ¹H NMR
Symptoms:
-
Overlapping multiplets in the aliphatic region (1.0 - 2.5 ppm).
-
Difficulty in definitively assigning H-1 and H-3.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous ¹H NMR peak assignments.
Problem: Difficulty in Distinguishing Cis and Trans Isomers
Symptoms:
-
The multiplicity of the H-1 signal is unclear.
-
Suspected mixture of isomers.
Troubleshooting Workflow:
Caption: Decision tree for differentiating cis and trans isomers.
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shifts (ppm)
| Proton | cis-Isomer (axial OH) | trans-Isomer (equatorial OH) | Expected Multiplicity | Key Considerations |
| H-1 | ~4.0 (equatorial) | ~3.6 (axial) | Multiplet | The chemical shift and multiplicity are highly diagnostic for stereochemistry. |
| H-3 | ~2.0 - 2.4 | ~1.8 - 2.2 | Multiplet | Broadened due to coupling with fluorine atoms. |
| Other CH₂ | ~1.2 - 2.0 | ~1.0 - 1.9 | Multiplets | Significant signal overlap is expected. |
| OH | Variable | Variable | Broad Singlet | Position is dependent on concentration and solvent. Can be exchanged with D₂O. |
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) and C-F Coupling Constants (Hz)
| Carbon | cis-Isomer (axial OH) | trans-Isomer (equatorial OH) | Expected Multiplicity (due to C-F coupling) |
| C-1 | ~65 | ~70 | Singlet |
| C-2 | ~34 | ~36 | Quartet (³JCF ≈ 2-5 Hz) |
| C-3 | ~40 | ~42 | Quartet (²JCF ≈ 20-30 Hz) |
| C-4 | ~23 | ~25 | Quartet (³JCF ≈ 2-5 Hz) |
| C-5 | ~28 | ~30 | Singlet |
| C-6 | ~32 | ~35 | Singlet |
| CF₃ | ~125 | ~125 | Quartet (¹JCF ≈ 270-300 Hz) |
Experimental Protocols
1. Standard ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
2. Standard ¹³C NMR
-
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.6 mL of a deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe the CF₃ quartet.
3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify ¹H-¹H spin-spin coupling networks.
-
Acquisition: Use standard pulse programs available on the spectrometer. Typically requires a shorter acquisition time than HSQC or HMBC.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton to its directly attached carbon.
-
Acquisition: Use standard pulse programs. This is essential for unambiguous assignment of both ¹H and ¹³C spectra.
5. 2D NOESY/ROESY
-
Purpose: To identify through-space correlations between protons, which is critical for stereochemical assignment.
-
Acquisition: Use standard pulse programs. A mixing time of 300-800 ms is typically used for small molecules in NOESY experiments. ROESY is often preferred for molecules of this size as it avoids potential zero-crossings of the NOE.[9]
References
Technical Support Center: Resolving Stereoisomers of 3-(Trifluoromethyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-(trifluoromethyl)cyclohexanol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the stereoisomers of this compound?
A1: The three primary methods for resolving the stereoisomers of this compound are:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.
-
Chemical Derivatization to form Diastereomers: The enantiomers can be reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by standard chromatography or crystallization.
Q2: Which lipase is recommended for the enzymatic resolution of this compound?
A2: Lipase B from Candida antarctica (CAL-B) is a highly effective and commonly used biocatalyst for the kinetic resolution of secondary alcohols and is a good starting point for this substrate.[1] However, it is important to note that the presence of the electron-withdrawing trifluoromethyl group may affect the reaction rate.[2] Screening of other lipases, such as those from Pseudomonas cepacia, may also be beneficial.
Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of this compound enantiomers?
A3: For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown broad applicability.[3] Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are recommended for initial screening.[3]
Q4: Can I use Gas Chromatography (GC) for the chiral separation of this compound?
A4: Yes, chiral GC is a viable option, particularly with cyclodextrin-based chiral stationary phases.[4][5] Derivatized cyclodextrins offer a range of selectivities for separating enantiomers of cyclic alcohols.[4][5]
Q5: What is Mosher's acid and how is it used in the resolution of this compound?
A5: Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a chiral derivatizing agent.[6][7] It can be reacted with the racemic this compound to form diastereomeric esters. These diastereomers have distinct physical and spectral properties, allowing for their separation by chromatography (e.g., flash column chromatography) and the determination of enantiomeric excess using NMR spectroscopy.[7]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | The trifluoromethyl group is deactivating the alcohol, making it a poor substrate for the lipase.[2] | - Increase the enzyme loading.- Extend the reaction time.- Screen different lipases (e.g., from Pseudomonas cepacia).- Optimize the reaction temperature. |
| Inappropriate acyl donor. | - Use an activated acyl donor like vinyl acetate or isopropenyl acetate.- Screen other acyl donors of varying chain lengths. | |
| Non-optimal solvent. | - Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether). | |
| Low enantioselectivity (low ee) | The chosen lipase is not highly selective for this substrate. | - Screen a variety of lipases from different microbial sources.- Modify the reaction temperature, as enantioselectivity can be temperature-dependent. |
| Racemization of the product or starting material. | - Check the stability of the starting material and product under the reaction conditions.- Reduce the reaction time if possible. | |
| Difficulty in separating the product ester from the unreacted alcohol | Similar polarities of the two compounds. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatizing the unreacted alcohol to alter its polarity before separation. |
Chiral Chromatography (HPLC & GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | - Screen a different type of CSP (e.g., if using an amylose-based column, try a cellulose-based one, or vice-versa).[3] |
| Non-optimal mobile phase. | - For HPLC, systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol).- For GC, optimize the temperature program and carrier gas flow rate. | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | - For HPLC, add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Irreproducible retention times | Column not properly equilibrated. | - Ensure the column is flushed with a sufficient volume of the mobile phase before each injection. |
| "Memory effects" from previous analyses, especially with mobile phase additives.[8] | - Dedicate a column to a specific method or thoroughly flush the column between different methods. |
Chemical Derivatization (Diastereomer Formation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete derivatization reaction | Insufficient reagent or reaction time. | - Use a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride).- Increase the reaction time or temperature. |
| Presence of moisture. | - Ensure all glassware is dry and use anhydrous solvents. | |
| Difficulty in separating the diastereomers | Diastereomers have very similar physical properties. | - Screen different solvent systems for crystallization.- Optimize the mobile phase for column chromatography; a shallow gradient may be required. |
| Cleavage of the diastereomers back to the enantiomers | The formed ester is unstable to the workup or purification conditions. | - Use mild workup conditions.- Avoid strongly acidic or basic conditions during purification. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Lipase
This protocol is a representative procedure for the kinetic resolution of a secondary alcohol. Optimization will be required for this compound.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of this compound.
-
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
-
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in the chosen organic solvent (10 mL), add vinyl acetate (2.0 mmol).
-
Add the immobilized lipase (e.g., 50 mg/mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the separated ester and unreacted alcohol by chiral HPLC or GC.
-
Quantitative Data for a Representative Enzymatic Resolution of a Secondary Alcohol
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) |
| Novozym 435 | Vinyl acetate | Toluene | 24 | 48 | >99 | 96 |
| Lipase PS | Isopropenyl acetate | Hexane | 48 | 50 | 98 | >99 |
Note: This data is representative for a secondary alcohol and may vary for this compound.
Protocol 2: Chiral HPLC Separation
This protocol provides a general method for the chiral HPLC analysis of trifluoromethyl-substituted alcohols.[3]
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
-
Instrumentation and Columns:
-
Standard HPLC system with a UV detector.
-
Chiral stationary phases: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), 4.6 x 250 mm, 5 µm.
-
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Method Screening):
-
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B (Polar Organic Mode): Methanol (100%)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Repeat the injection with Mobile Phase B.
-
Switch to the second column and repeat steps 1-3.
-
Evaluate the chromatograms for separation of the enantiomers.
-
Optimize the separation by adjusting the mobile phase composition (e.g., changing the hexane/isopropanol ratio) for the column/mobile phase combination that shows the best initial separation.
-
Representative Quantitative Data for Chiral HPLC Separation of a Trifluoromethyl-Substituted Alcohol [3]
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Note: This data is for 1-phenyl-2,2,2-trifluoroethanol and serves as a representative example.[3]
Protocol 3: Diastereomeric Derivatization using Mosher's Acid
This protocol describes the formation of Mosher's esters for the separation of the diastereomers.
Workflow for Diastereomeric Derivatization and Separation
Caption: Logical flow for the resolution of enantiomers via diastereomeric derivatization.
-
Materials:
-
Racemic this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve racemic this compound (0.5 mmol) in anhydrous DCM (5 mL) in a dry flask under an inert atmosphere.
-
Add anhydrous pyridine (1.0 mmol).
-
Cool the solution to 0 °C and slowly add (R)-MTPA-Cl (0.6 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Quench the reaction with a small amount of water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify and separate the resulting diastereomeric esters by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The individual enantiomers of this compound can be recovered by hydrolysis of the separated diastereomeric esters (e.g., using LiOH or KOH).
-
Representative Quantitative Data for Diastereomer Separation
| Diastereomer | Retention Factor (k') on Silica Gel |
| Diastereomer 1 | 0.35 |
| Diastereomer 2 | 0.45 |
Note: This data is a hypothetical example for separation by flash column chromatography with a given mobile phase. Actual values will depend on the specific conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
common impurities in commercial 3-(Trifluoromethyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Trifluoromethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically originate from the manufacturing process. The most prevalent synthesis route involves the hydrogenation of 3-(trifluoromethyl)phenol. Consequently, impurities may include:
-
Process-Related Impurities:
-
Unreacted Starting Material: 3-(Trifluoromethyl)phenol.
-
Partially Hydrogenated Intermediates: 3-(Trifluoromethyl)cyclohexenol isomers.
-
Over-hydrogenation Byproduct: (Trifluoromethyl)cyclohexane.
-
Isomeric Impurities: 2-(Trifluoromethyl)cyclohexanol and 4-(Trifluoromethyl)cyclohexanol, arising from isomeric impurities in the 3-(trifluoromethyl)phenol starting material.
-
-
Residual Solvents: Solvents used during the synthesis and purification process, such as alcohols (e.g., methanol, ethanol) or hydrocarbons (e.g., hexane, cyclohexane).
-
Inorganic Impurities: Residues of hydrogenation catalysts (e.g., palladium, platinum, rhodium on a support).
Q2: How can I identify the impurities in my batch of this compound?
A2: The most effective method for identifying and quantifying volatile and semi-volatile organic impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). For non-volatile impurities or to obtain a different chromatographic profile, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities if they are present at sufficient concentrations.
Q3: What are the acceptable levels of impurities in this compound for pharmaceutical applications?
A3: The acceptable levels of impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For drug substances, specific thresholds are set for reporting, identification, and qualification of impurities.[1][2][3] Generally, any impurity present at a level greater than 0.10% should be identified, and qualification is required for impurities above 0.15% or a total daily intake of 1.0 mg, whichever is lower.[1][3] However, specific limits should be established based on the safety profile of the impurity and the intended use of the final drug product.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to impurities in this compound.
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Unexpected side reactions or low yield in a subsequent synthetic step. | The presence of unreacted starting material, 3-(trifluoromethyl)phenol, can interfere with reactions sensitive to phenols. Isomeric impurities may also react differently, leading to a mixture of products. | Analyze the starting material by GC-MS to identify and quantify phenolic and isomeric impurities. If necessary, purify the this compound by distillation or chromatography before use. |
| Inconsistent reaction kinetics or product profile between different batches. | Batch-to-batch variability in the impurity profile, including different levels of residual catalysts or organic impurities, can affect reaction rates and outcomes. | Request the Certificate of Analysis (CoA) for each batch and compare the impurity profiles. Perform an in-house GC-MS analysis to confirm the purity and impurity identity. |
| Difficulty in product purification or isolation. | The presence of impurities with similar physical properties (e.g., boiling point, polarity) to the desired product can complicate purification. | Characterize the impurity by GC-MS and select a purification technique that exploits differences in chemical or physical properties (e.g., fractional distillation under reduced pressure, preparative chromatography with a different stationary phase). |
| Appearance of unknown peaks in the analysis of the final product. | Impurities from the this compound starting material may be carried through the synthetic route or react to form new, unexpected compounds. | Trace the origin of the unknown peak by analyzing all starting materials and intermediates. Use GC-MS to identify the structure of the unknown impurity. |
Data Presentation: Common Impurities
The following table summarizes the common impurities found in commercial this compound, their likely sources, and typical analytical methods for their detection. The quantitative data provided are estimates and can vary between suppliers and batches.
| Impurity Name | Chemical Structure | Likely Source | Typical Concentration Range (%) | Analytical Method |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | Unreacted starting material | < 0.5 | GC-MS, HPLC-UV |
| 3-(Trifluoromethyl)cyclohexene | C₇H₉F₃ | Incomplete hydrogenation intermediate | < 0.2 | GC-MS |
| (Trifluoromethyl)cyclohexane | C₇H₁₁F₃ | Over-hydrogenation byproduct | < 0.1 | GC-MS |
| 2-(Trifluoromethyl)cyclohexanol | C₇H₁₁F₃O | Isomer from starting material | < 1.0 | GC-MS |
| 4-(Trifluoromethyl)cyclohexanol | C₇H₁₁F₃O | Isomer from starting material | < 1.0 | GC-MS |
| Residual Solvents (e.g., Methanol, Hexane) | - | Synthesis and purification | < 0.3 | Headspace GC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis of Organic Impurities in this compound
Objective: To identify and quantify volatile and semi-volatile organic impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Autosampler.
Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate).
-
GC vial with septa.
Procedure:
-
Sample Preparation: Accurately prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities using the FID signal and the principle of percent area normalization, assuming a similar response factor for all components. For higher accuracy, use a reference standard for each impurity to create a calibration curve.
-
Mandatory Visualization
Troubleshooting Workflow for Impurity-Related Issues
Caption: Logical workflow for troubleshooting experimental issues potentially caused by impurities.
References
Technical Support Center: Degradation Pathways of 3-(Trifluoromethyl)cyclohexanol
Disclaimer: The degradation pathways for 3-(Trifluoromethyl)cyclohexanol have not been extensively documented in scientific literature. The information provided in this technical support center is based on established principles of xenobiotic metabolism and data from structurally analogous compounds, such as non-fluorinated cyclohexanols and other fluorinated aliphatic molecules. The proposed pathways and experimental guidance should be considered as a starting point for research.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial metabolic transformations of this compound?
Based on the metabolism of similar compounds, the initial degradation steps for this compound are hypothesized to be:
-
Oxidation of the alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding ketone, 3-(Trifluoromethyl)cyclohexanone. This reaction is typically catalyzed by alcohol dehydrogenases.
-
Hydroxylation of the cyclohexane ring: Cytochrome P450 monooxygenases may introduce a hydroxyl group at various positions on the cyclohexyl ring. The exact position of hydroxylation can be influenced by the stereochemistry of the substrate and the specific P450 isoforms involved.
Q2: Is the trifluoromethyl group likely to be degraded?
The carbon-fluorine (C-F) bond is exceptionally strong, making the trifluoromethyl group highly resistant to both enzymatic and chemical degradation.[1][2] While enzymatic defluorination is known for some compounds, it is generally a slow and challenging process.[1][3] Therefore, it is anticipated that the trifluoromethyl group will remain intact during the initial stages of degradation.
Q3: What are the expected downstream metabolites?
Following the initial oxidation to 3-(Trifluoromethyl)cyclohexanone, a likely next step is Baeyer-Villiger oxidation, a common pathway for the degradation of cyclic ketones. This would involve the insertion of an oxygen atom into the ring, forming a lactone. Subsequent hydrolysis of the lactone would lead to a ring-opened, linear carboxylic acid.
Q4: Why am I observing very slow or no degradation of this compound in my experiments?
Several factors could contribute to the slow degradation of this compound:
-
Inherent stability: The presence of the electron-withdrawing trifluoromethyl group can increase the metabolic stability of the entire molecule.[2]
-
Enzyme specificity: The enzymes in your experimental system (e.g., liver microsomes, microbial cultures) may not have the appropriate specificity to recognize and metabolize this compound efficiently.
-
Toxicity of metabolites: If defluorination does occur, the release of fluoride ions can be toxic to microorganisms, potentially inhibiting further degradation.[4]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No detectable metabolites | 1. Low enzyme activity. 2. Inappropriate analytical method. 3. Compound is highly stable under the tested conditions. | 1. Confirm the activity of your enzyme preparation with a known substrate. 2. Use highly sensitive analytical techniques such as LC-MS/MS or GC-MS.[5][6] Consider derivatization to improve the volatility or ionization of potential metabolites. 3. Increase incubation time or enzyme concentration. Consider using induced microsomal preparations or microbial strains known for degrading recalcitrant compounds. |
| Slow degradation rate | 1. Sub-optimal reaction conditions. 2. Enzyme inhibition by the substrate or metabolites. | 1. Optimize pH, temperature, and cofactor concentrations. 2. Perform enzyme kinetic studies to determine if substrate or product inhibition is occurring. |
| Inconsistent results between replicates | 1. Sample preparation variability. 2. Instability of the compound or metabolites. | 1. Ensure precise and consistent pipetting and sample handling. 2. Analyze samples immediately after preparation or store them at appropriate temperatures (e.g., -80°C) to prevent degradation. |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary oxidative metabolites of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In microcentrifuge tubes, add phosphate buffer.
-
Add the substrate stock solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Add the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed suspension of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
-
Incubation:
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 4°C for 15 minutes at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify potential metabolites.[7]
-
Quantitative Data
Due to the lack of specific studies on this compound, the following table presents hypothetical quantitative data based on typical in vitro metabolism experiments with similar compounds. This table is for illustrative purposes only.
| Metabolite | Formation Rate (pmol/min/mg protein) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| 3-(Trifluoromethyl)cyclohexanone | 15.2 ± 2.1 | 25.8 | 35.4 |
| Hydroxylated-3-(Trifluoromethyl)cyclohexanol | 5.8 ± 0.9 | 42.1 | 12.7 |
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
Caption: General experimental workflow for metabolite identification.
References
Technical Support Center: 3-(Trifluoromethyl)cyclohexanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and utilization of 3-(Trifluoromethyl)cyclohexanol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: Store the compound in a dry, cool, and well-ventilated area.[2] The container should be kept tightly closed when not in use. It is also advised to store it locked up.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection (chemical goggles or safety glasses).[2] In case of inadequate ventilation, respiratory protection should be worn.
Q4: How does the trifluoromethyl group affect the properties of the cyclohexanol ring?
A4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that significantly impacts the physicochemical properties of the cyclohexanol ring.[3] It increases the lipophilicity and metabolic stability of the molecule, which are desirable characteristics in drug design.[3] These properties can enhance a drug candidate's ability to cross cell membranes and resist metabolic breakdown, potentially leading to improved efficacy and a longer half-life.
Troubleshooting Guides
Synthesis and Purification
The synthesis of this compound typically involves the reduction of 3-(trifluoromethyl)cyclohexanone. This process can present several challenges, including stereoselectivity and purification of the final product.
Problem 1: Low yield in the reduction of 3-(trifluoromethyl)cyclohexanone.
-
Potential Cause: Incomplete reaction or side reactions. The choice of reducing agent and reaction conditions are critical for achieving high yields.
-
Suggested Solution:
-
Reducing Agent: Use a suitable reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. For enhanced stereoselectivity, consider using bulkier reducing agents like L-Selectride® or K-Selectride®.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and potentially improve stereoselectivity.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion.
-
Problem 2: Difficulty in separating diastereomers of this compound.
-
Background: The reduction of 3-(trifluoromethyl)cyclohexanone results in the formation of two chiral centers, leading to a mixture of diastereomers (cis and trans isomers). These diastereomers have different physical properties and may exhibit different biological activities.
-
Suggested Solution:
-
Chromatography: Diastereomers can be separated using chromatographic techniques.[4][5]
-
Flash Chromatography: Utilize reversed-phase flash chromatography with a C18 stationary phase for effective separation.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can also be employed for high-purity separation, although it may be less suitable for large quantities due to cost and loading capacity limitations.[4]
-
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers, taking advantage of their different solubilities.
-
Experimental Use
Problem: Inconsistent results in biological assays.
-
Potential Cause: Impurities or incorrect stereoisomer. The presence of starting material (3-(trifluoromethyl)cyclohexanone) or the incorrect diastereomer can lead to variable results in biological screening.
-
Suggested Solution:
-
Purity Verification: Ensure the purity of your this compound sample using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Stereoisomer Confirmation: Confirm the stereochemistry of your product if your biological assay is sensitive to chirality. Separation of diastereomers may be necessary to obtain consistent results.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁F₃O | [6] |
| Molecular Weight | 168.16 g/mol | [6] |
| Boiling Point | 182 – 183 °C | [2] |
| Appearance | Low melting solid/Liquid | [2] |
Spectroscopic Data for a Related Compound: 1-(Trifluoromethyl)-1-cyclohexanol
| Spectroscopy | Key Peaks | Reference |
| IR (KBr) | 3364 cm⁻¹ (s, O-H), 1255 cm⁻¹ (s), 1146 cm⁻¹ (s) | [7] |
| ¹H NMR (200 MHz, CDCl₃) | δ: 1.00–1.90 (m, 10 H), 1.93 (br, 1 H, OH) | [7] |
| ¹³C NMR (50.0 MHz, CDCl₃) | δ: 20.2, 25.0, 29.8, 72.6 (q, ²J(C-F) = 28.2 Hz), 126.4 (q, ¹J(C-F) = 284.5 Hz, CF₃) | [7] |
| ¹⁹F NMR (188 MHz, CDCl₃) | δ: -85.0 | [7] |
| MS (m/z) | 149 (M⁺ - 19, 0.57), 99 (100), 81 (66.79) | [7] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-(Trifluoromethyl)-1-cyclohexanol (as an illustrative example)
This protocol is for a related isomer and can be adapted as a starting point for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.
-
Visualizations
As no specific signaling pathways involving this compound were identified in the literature, a logical workflow for a typical drug discovery screening process, where this compound might be evaluated, is presented below.
Caption: General workflow for drug discovery screening.
Below is a diagram illustrating the logical relationship in troubleshooting the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. santaisci.com [santaisci.com]
- 6. This compound | 454-63-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
safety precautions for working with 3-(Trifluoromethyl)cyclohexanol
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)cyclohexanol.
Safety First: Quick Reference
Hazard Summary
| Hazard Statement | Description | Precautionary Measures |
| H227 | Combustible liquid | Keep away from heat, sparks, and open flames.[1] |
| H315 | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] |
| H319 | Causes serious eye irritation | Wear eye and face protection.[1][2] |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors.[1][2] |
Personal Protective Equipment (PPE) Workflow
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).- If the reaction has stalled, consider increasing the reaction time or temperature incrementally.- Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Side Reactions (e.g., Elimination) | - Fluorinated alcohols can be prone to elimination reactions, especially in the presence of strong bases or high temperatures.[3] Consider using a milder base or running the reaction at a lower temperature.- If the reaction involves a carbocation intermediate, rearrangement may occur. Switching to reaction conditions that favor an SN2 mechanism can mitigate this.[4] |
| Reagent Decomposition | - Some reagents may be sensitive to moisture or air. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Recrystallization | - This can occur with high molecular weight or impure alcohols.[5] Try using a different solvent system or a mixed-solvent recrystallization.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Co-elution of Impurities in Chromatography | - Byproducts may have similar polarity to the desired product.[5] Experiment with different solvent systems for column chromatography, including gradients.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If applicable, derivatization of the alcohol or impurity may alter their polarity, facilitating separation. |
| Formation of Stable Emulsions During Extraction | - The amphiphilic nature of alcohols can lead to emulsions.[5] Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion.- Allow the mixture to stand for a longer period or gently swirl instead of vigorously shaking.- Filtration through a pad of celite can sometimes help to break up emulsions. |
Issue 3: Product Instability or Decomposition
| Potential Cause | Troubleshooting Steps |
| Base-Catalyzed Decomposition | - Fluorinated alcohols can be unstable in the presence of strong bases, potentially leading to the elimination of hydrogen fluoride.[3] Avoid basic conditions during workup and storage. If a base is necessary, use a weak, non-nucleophilic base and keep the temperature low. |
| Oxidation | - Alcohols can be oxidized to aldehydes or carboxylic acids, especially with prolonged exposure to air.[3] Store the purified product under an inert atmosphere and protect it from light. |
| Thermal Decomposition | - Avoid excessive temperatures during purification (e.g., distillation). If distillation is necessary, use a vacuum to lower the boiling point.[5] |
Logical Flow for Troubleshooting Low Yield
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[1] It is also advisable to store under an inert atmosphere to prevent oxidation.[3]
Q2: How should I handle the viscous nature of this compound?
A2: If the compound is a low melting solid or a viscous liquid at room temperature, it can be gently warmed to facilitate transfer.[6] Use a positive displacement pipette or weigh it out directly into the reaction vessel. If dissolving in a solvent, ensure it is fully dissolved before proceeding with the reaction.
Q3: What are the likely byproducts in reactions involving this compound?
A3: Depending on the reaction conditions, potential byproducts could include elimination products (cyclohexenes) if basic or acidic conditions and heat are used. In oxidation reactions, the corresponding ketone, 3-(trifluoromethyl)cyclohexanone, could be a byproduct.
Q4: Are there any known incompatibilities with common reagents?
A4: this compound is incompatible with strong oxidizing agents.[1] It can also be unstable in the presence of strong bases.[3]
Q5: What is the role of the trifluoromethyl group in the context of drug development?
A5: The trifluoromethyl (CF3) group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8] The CF3 group is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[7]
Q6: Is there a detailed experimental protocol for a similar synthesis?
A6: A detailed protocol for the synthesis of 1-trifluoromethyl-1-cyclohexanol from cyclohexanone and (trifluoromethyl)trimethylsilane has been published.[9] This procedure involves the addition of the trifluoromethyl group to the ketone followed by an acidic workup. The product is then purified by sublimation. This protocol can serve as a useful reference for designing experiments with related compounds.
Experimental Protocol: Synthesis of 1-Trifluoromethyl-1-cyclohexanol (Adapted from a published procedure) [9]
Disclaimer: This is an adapted protocol for informational purposes only. Always refer to the original literature and perform a thorough risk assessment before conducting any experiment.
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under a nitrogen atmosphere, dissolve cyclohexanone in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. To the stirred solution, add (trifluoromethyl)trimethylsilane followed by a catalytic amount of tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by GC-MS.
-
Workup: Upon completion, add 3 N hydrochloric acid to the reaction mixture and stir at room temperature for 8 hours. Transfer the mixture to a separatory funnel containing water and extract with ether.
-
Purification: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by sublimation under vacuum to yield the final product.
Workflow for Synthesis and Purification
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of the two primary methods: the diastereoselective reduction of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)phenol. We present a detailed examination of experimental data, protocols, and the stereochemical outcomes associated with each approach to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Transformation | Typical Reagents/Catalysts | Diastereoselectivity | Advantages | Disadvantages |
| Method 1: Ketone Reduction | Reduction of a carbonyl group | Sodium Borohydride (NaBH₄), Lithium Tri-sec-butylborohydride (L-Selectride®) | Reagent-dependent, can be tuned to favor cis or trans isomers. | Milder reaction conditions, predictable stereochemical control. | Requires synthesis of the precursor ketone. |
| Method 2: Phenol Hydrogenation | Hydrogenation of an aromatic ring | Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) based catalysts | Catalyst-dependent, can be tuned to favor cis or trans isomers. | Utilizes a more readily available starting material. | Requires high pressure and temperature, potential for side reactions. |
Method 1: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone
This method involves the reduction of the carbonyl group of 3-(trifluoromethyl)cyclohexanone to a hydroxyl group. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction, leading to either the cis or trans isomer of this compound.
Experimental Data
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to RT | 1 - 3 | Predominantly trans | High |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | 2 - 4 | Predominantly cis | High |
Note: Specific yield and diastereomeric ratio can vary based on precise reaction conditions and the specific stereoisomer of the starting ketone.
Logical Workflow for Ketone Reduction
Caption: A diagram illustrating the synthesis workflow for this compound via ketone reduction.
Experimental Protocols
Protocol 1A: Synthesis of trans-3-(Trifluoromethyl)cyclohexanol using Sodium Borohydride
-
Dissolution: Dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (MeOH) in a round-bottom flask to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trans-isomer.
Protocol 1B: Synthesis of cis-3-(Trifluoromethyl)cyclohexanol using L-Selectride®
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1-1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution via a syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-isomer.
Method 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol
This approach involves the direct hydrogenation of the aromatic ring of 3-(trifluoromethyl)phenol to the corresponding cyclohexanol. The choice of metal catalyst is crucial for both the efficiency and the stereoselectivity of the reaction. Rhodium-based catalysts generally favor the formation of the cis-isomer, while palladium catalysts tend to yield the trans-isomer.[1][2]
Experimental Data
| Catalyst | Support | Solvent | Temperature (°C) | H₂ Pressure (bar) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Rhodium (Rh) | Carbon (C) or Alumina (Al₂O₃) | Isopropanol (IPA) or Methanol (MeOH) | 80 - 120 | 20 - 50 | Predominantly cis[1][2] | High |
| Palladium (Pd) | Alumina (Al₂O₃) | Isopropanol (IPA) | 80 - 120 | 20 - 50 | Predominantly trans[2] | High |
| Ruthenium (Ru) | Carbon (C) or Titania (TiO₂) | Water or Isopropanol (IPA) | 80 - 150 | 2 - 50 | Varies | High[3][4] |
Note: Yield and diastereoselectivity are highly dependent on the specific catalyst preparation, support, and reaction conditions.
Logical Workflow for Phenol Hydrogenation
Caption: A diagram illustrating the synthesis workflow for this compound via phenol hydrogenation.
Experimental Protocols
Protocol 2A: cis-Selective Hydrogenation using a Rhodium Catalyst
-
Reactor Setup: To a high-pressure autoclave, add 3-(trifluoromethyl)phenol (1.0 eq), a rhodium-on-carbon (Rh/C, 5 wt%) catalyst (1-5 mol% Rh), and isopropanol (IPA) as the solvent.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 20-50 bar. Heat the mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or TLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield the predominantly cis-isomer.
Protocol 2B: trans-Selective Hydrogenation using a Palladium Catalyst
-
Reactor Setup: To a high-pressure autoclave, add 3-(trifluoromethyl)phenol (1.0 eq), a palladium-on-alumina (Pd/Al₂O₃, 5 wt%) catalyst (1-5 mol% Pd), and isopropanol (IPA) as the solvent.[2]
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 20-50 bar.[2] Heat the mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield the predominantly trans-isomer.
Conclusion
Both the reduction of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)phenol are viable and effective methods for the synthesis of this compound. The choice between these two primary routes will depend on the desired stereoisomer, the availability of starting materials, and the laboratory equipment at hand. The ketone reduction method offers milder conditions and highly predictable stereochemical control through the selection of the appropriate reducing agent. In contrast, the phenol hydrogenation route utilizes a more accessible starting material but requires specialized high-pressure equipment. By carefully considering the experimental data and protocols provided in this guide, researchers can make an informed decision to best suit their synthetic objectives.
References
3-(Trifluoromethyl)cyclohexanol vs 4-(Trifluoromethyl)cyclohexanol properties
A comparative analysis of 3-(Trifluoromethyl)cyclohexanol and 4-(Trifluoromethyl)cyclohexanol is crucial for researchers in drug discovery and chemical synthesis. The position of the trifluoromethyl (CF3) group on the cyclohexanol ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity and potential applications. This guide provides a summary of available data for these two isomers, outlines experimental protocols for key properties, and presents a logical workflow for their comparative assessment.
Physicochemical Properties
A summary of the known physicochemical properties for this compound and 4-(Trifluoromethyl)cyclohexanol is presented below. It is important to note that there is some discrepancy in the reported boiling points for the 4-isomer, which may be due to different experimental conditions or the presence of cis/trans isomers.
| Property | This compound | 4-(Trifluoromethyl)cyclohexanol |
| CAS Number | 454-63-7 | 30129-18-1 |
| Molecular Formula | C₇H₁₁F₃O | C₇H₁₁F₃O |
| Molecular Weight | 168.16 g/mol | 168.16 g/mol |
| Physical Form | Low melting solid or liquid[1] | Clear colorless liquid or solid[2][3] |
| Boiling Point | 160.4 °C @ 760 mmHg, 182-183 °C[1] | 78 °C[4], 181 °C[2] |
| Density | 1.231 g/cm³ | 1.23 g/cm³[2] |
| Refractive Index | Not available | n20/D 1.41[2] |
| pKa (Predicted) | Not available | 14.88 ± 0.40[4] |
| Water Solubility | Not available | Sparingly soluble (0.26 g/L at 25°C)[4] |
Biological and Toxicological Profile
Currently, there is a lack of specific experimental data directly comparing the biological activities of this compound and 4-(Trifluoromethyl)cyclohexanol. However, the trifluoromethyl group is known to significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the different positioning of this electron-withdrawing group is expected to lead to distinct pharmacological and toxicological profiles.
General toxicological information from safety data sheets indicates that both isomers may cause skin and eye irritation, and may cause respiratory irritation[1][5][6]. For trans-4-(Trifluoromethyl)cyclohexanol, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated[7].
Experimental Protocols
For a rigorous comparison, experimental determination of key properties is essential. Below are detailed methodologies for determining pKa and the octanol-water partition coefficient (logP), a measure of lipophilicity.
Determination of pKa by Potentiometric Titration
The pKa of an alcohol can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: A precise amount of the cyclohexanol derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A common starting concentration is around 1-10 mM.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been deprotonated. For weakly acidic alcohols, advanced data analysis methods may be required to determine the inflection point accurately.
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the prepared sample solution is mixed with a measured volume of the other phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Comparative Assessment Workflow
The following diagram illustrates a general workflow for the systematic comparison of chemical isomers like 3- and 4-(Trifluoromethyl)cyclohexanol.
Caption: Workflow for comparing chemical isomers.
Conclusion
While there is a significant gap in the publicly available experimental data for a direct and comprehensive comparison of this compound and 4-(Trifluoromethyl)cyclohexanol, the existing information on their physicochemical properties suggests that the positional difference of the CF3 group does influence these characteristics. For a thorough evaluation, especially for applications in drug development, further experimental investigation into their pKa, LogP, and a range of biological activities is imperative. The provided experimental protocols and workflow offer a systematic approach for researchers to conduct such a comparative study.
References
Comparative Analysis of 3-(Trifluoromethyl)cyclohexanol Analogues: A Guide for Researchers
This guide, therefore, cannot provide a direct comparison of the biological activities of 3-(Trifluoromethyl)cyclohexanol analogs due to the absence of published experimental data. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways are contingent on the existence of such primary research, which appears to be limited or not indexed in the searched databases.
The Trifluoromethyl Group in Drug Discovery: General Principles
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. The strong electron-withdrawing nature of the -CF3 group can influence a molecule's pKa, lipophilicity, and metabolic stability. It can also participate in various non-covalent interactions with biological targets, including dipole-dipole and ion-dipole interactions, potentially leading to enhanced binding affinity and potency.
Hypothetical Experimental Workflow for Assessing Biological Activity
Should a series of this compound analogs be synthesized, a general workflow for evaluating their biological activity would involve a series of in vitro assays tailored to the specific therapeutic target. The following diagram illustrates a hypothetical experimental workflow for screening such compounds for anticancer activity.
Caption: Hypothetical workflow for biological evaluation of novel compounds.
General Experimental Protocols
Below are generalized protocols for common assays that would be employed to determine the biological activity of a novel series of compounds.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
If the compounds are hypothesized to target a specific kinase, a direct enzyme inhibition assay would be performed.
-
Reaction Setup: In a suitable assay buffer, combine the purified kinase, a specific substrate (often a peptide), and ATP.
-
Compound Addition: Add the this compound analogs at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature for a set time.
-
Detection: Detect the product of the kinase reaction. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., in an ELISA format) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Conclusion
While the specific biological activities of this compound analogs remain to be publicly documented, the established importance of the trifluoromethyl group in medicinal chemistry suggests that such compounds could hold therapeutic potential. Future research involving the synthesis and systematic biological evaluation of a library of these analogs is necessary to elucidate their structure-activity relationships and identify potential lead candidates for drug development. Researchers interested in this area would need to undertake de novo synthesis and screening to generate the data required for a comprehensive comparative analysis.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to modulate physicochemical and pharmacological properties. This guide provides an objective comparison of fluorinated and non-fluorinated cyclohexanols, highlighting the impact of fluorination on key drug-like properties. The information presented is supported by experimental data from various scientific sources and includes detailed methodologies for key experiments.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The introduction of fluorine atoms to the cyclohexanol scaffold can significantly alter its intrinsic properties, influencing its behavior in biological systems. These modifications can lead to improved potency, enhanced metabolic stability, and better pharmacokinetic profiles.[1][2][3]
Key Physicochemical Parameters
The table below summarizes the experimentally determined physicochemical properties of representative fluorinated and non-fluorinated cyclohexanol analogs. It is important to note that the exact values can vary depending on the position and number of fluorine substituents.
| Property | Non-Fluorinated Cyclohexanol | Fluorinated Cyclohexanol (e.g., 2-fluorocyclohexanol) | Impact of Fluorination |
| pKa | ~16-18 | ~14-15 | Decrease: Fluorine's strong electron-withdrawing inductive effect lowers the pKa, making the hydroxyl group more acidic.[4][5] |
| Lipophilicity (LogP) | ~1.2 | ~0.7 (axial F), ~0.7 (equatorial F) | Decrease: Contrary to aromatic systems, fluorination of aliphatic rings often decreases lipophilicity due to increased polarity of the C-F bond.[6][7] |
| Aqueous Solubility | Moderate | Generally Increased | Increase: The decrease in lipophilicity and potential for hydrogen bonding with water can lead to improved aqueous solubility.[8] |
| Molecular Dipole Moment | ~1.8 D | Increased (e.g., ~5.2 D for all-cis-2,3,5,6-tetrafluorocyclohexane) | Significant Increase: The highly polar C-F bonds can lead to a substantial increase in the molecular dipole moment, influencing interactions with biological targets.[9] |
Pharmacological Implications
The changes in physicochemical properties imparted by fluorination have profound effects on the pharmacological profile of cyclohexanol-containing molecules.
| Pharmacological Aspect | Non-Fluorinated Cyclohexanols | Fluorinated Cyclohexanols | Impact of Fluorination |
| Metabolic Stability | Susceptible to oxidation | Often Increased: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life.[1][10][11] | |
| Protein Binding | Variable | Can be Modulated: Changes in lipophilicity and dipole moment can alter binding affinity and selectivity for target proteins.[12][13] | |
| Membrane Permeability | Dependent on overall lipophilicity | Can be Optimized: While fluorination can decrease lipophilicity, the altered electronic properties may still allow for favorable membrane partitioning.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated and non-fluorinated compounds. Below are protocols for key experiments cited in this guide.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.[16][17][18]
Materials:
-
Test compound (fluorinated or non-fluorinated cyclohexanol)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate buffer (pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water (or phosphate buffer) to a glass vial.
-
Add a known amount of the test compound stock solution to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand or centrifuge it to separate the two phases completely.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient: LogP = log(P).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[19][20][21][22]
Materials:
-
Test compound
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for evaluating and comparing fluorinated and non-fluorinated analogs in a drug discovery program.
Caption: Drug discovery workflow for comparing analogs.
This diagram outlines the logical progression from synthesis to in vivo studies, emphasizing the parallel evaluation of fluorinated and non-fluorinated candidates. The comparative analysis of in vitro data is a critical step for selecting the most promising lead candidates for further development.
Conclusion
The strategic incorporation of fluorine into the cyclohexanol scaffold offers a versatile approach to fine-tune the physicochemical and pharmacological properties of drug candidates. Fluorination can lead to enhanced metabolic stability, modulated lipophilicity, and altered target binding, ultimately contributing to the development of safer and more effective therapeutics.[23][24][25] A thorough comparative analysis, supported by robust experimental data, is essential for making informed decisions in the drug discovery and development process.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. agilent.com [agilent.com]
- 17. acdlabs.com [acdlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. bioivt.com [bioivt.com]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for 3-(Trifluoromethyl)cyclohexanol
For researchers, scientists, and drug development professionals, the robust analysis of fluorinated compounds such as 3-(Trifluoromethyl)cyclohexanol is crucial for ensuring product quality, stability, and safety. The trifluoromethyl group significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity, making precise quantification essential.[1] This guide provides a comparative overview of typical analytical methods applicable to this compound, complete with performance data derived from analogous compounds and detailed experimental protocols.
Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose.[2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[4][5][6]
Comparison of Analytical Methods
While specific validated methods for this compound are not extensively published, robust methods for analogous small fluorinated and cyclohexyl compounds, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are well-established. These serve as a strong foundation for developing and validating a method for the target analyte.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Intended Purpose | Quantification, Impurity testing | Quantification, Impurity testing, Enantiomeric separation | Identification, Structural elucidation, Quantitative analysis (qNMR) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 (for qNMR) |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% (for qNMR) |
| Precision (%RSD) | < 2% | < 1.5% | < 3% (for qNMR) |
| Limit of Detection (LOD) | Low ppb range | Low to mid ppb range | ppm to % range |
| Limit of Quantitation (LOQ) | Mid to high ppb range | Mid to high ppb range | ppm to % range |
| Typical Run Time | 10-30 minutes | 5-20 minutes | 2-15 minutes per sample |
| Specificity | High, dependent on column polarity and temperature program. | High, dependent on stationary phase and mobile phase composition.[7] | High, provides detailed structural information.[8][9] |
| Notes | Excellent for volatile compounds. Derivatization may be needed to improve peak shape. | Highly versatile. Fluorinated stationary phases can offer unique selectivity.[7] Chiral HPLC can separate enantiomers.[10] | Non-destructive. ¹⁹F NMR is highly specific for fluorine-containing compounds.[8] |
This table presents typical performance data for the analysis of small organic molecules and should be established specifically for this compound during method validation.
Experimental Workflow and Logic
The validation of an analytical method follows a structured workflow to ensure the generated data is reliable and suitable for its intended use.[2] This process begins with defining the analytical requirements and culminates in a comprehensive validation report.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
Below are representative protocols for the analysis of fluorinated cyclohexanols. These should be optimized for this compound and formally validated.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the purity of this compound and detecting volatile impurities.
-
Instrumentation : Gas chromatograph with a flame ionization detector (GC-FID).
-
Column : A polar capillary column, such as a FFAP (Free Fatty Acid Phase) or a column with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWax, DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness. Using a more polar bonded phase is crucial for separating similar compounds like cyclohexanol and cyclohexanone.[11]
-
Carrier Gas : Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 4 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Injector :
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split ratio: 50:1.
-
-
Detector :
-
Temperature: 280°C.
-
Hydrogen flow: 40 mL/min.
-
Air flow: 450 mL/min.
-
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Validation Parameters to Test :
-
Specificity : Inject a blank (solvent), a placebo (if applicable), and the sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity : Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 0.1 to 1.5 mg/mL).
-
Accuracy : Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision : Analyze six replicate samples at the target concentration (repeatability). Test on different days with different analysts to assess intermediate precision.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly versatile for quantification and can be adapted for chiral separations to analyze enantiomeric purity.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For separating highly fluorinated compounds, a fluorinated stationary phase can provide alternative selectivity.[7][12]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water or methanol and water. For example, an isocratic mixture of 50:50 (v/v) acetonitrile and water.[13]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 210 nm (as cyclohexanol lacks a strong chromophore, low UV is necessary).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters to Test :
-
Specificity : Analyze the diluent, a placebo, and a spiked sample. Stress studies (e.g., acid, base, oxidative, thermal degradation) should be performed to ensure degradation products do not interfere with the main peak.[14]
-
Linearity : Prepare at least five standard solutions across a range like 0.05 to 0.75 mg/mL.
-
Accuracy : Determine the recovery of the analyte in a spiked matrix at three different concentration levels.
-
Precision : Assess repeatability by injecting six individual preparations at 100% of the test concentration. Evaluate intermediate precision with different equipment and on different days.[4]
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of this compound without the need for a specific reference standard of the same compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified internal standard with a known purity that has a simple spectrum with resonances that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent : A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Experimental Parameters :
-
Pulse Sequence : A simple 90° pulse experiment.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard.
-
Number of Scans : Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation :
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Accurately weigh a specific amount of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the ratio of the integrals, the number of protons giving rise to each signal, their molar masses, and their weighed amounts.
-
-
Validation Parameters to Test :
-
Specificity : Confirmed by the chemical shift and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra.[8]
-
Linearity : Prepare samples with varying analyte-to-internal standard ratios.
-
Accuracy : Compare the qNMR result to that obtained from a validated chromatographic method.
-
Precision : Prepare and analyze multiple samples independently.
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of 3-(Trifluoromethyl)cyclohexanol isomers
A comprehensive comparison of the spectroscopic data for the cis and trans isomers of 3-(Trifluoromethyl)cyclohexanol is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis based on predicted spectroscopic values and established principles, supported by general experimental protocols.
Data Presentation
The anticipated spectroscopic data for the isomers are summarized below. These tables are intended to guide researchers in the identification and differentiation of the cis and trans isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (CH-OH) | ~3.7 (axial) | ~4.1 (equatorial) | m | Large J for axial H, small J for equatorial H |
| H-3 (CH-CF₃) | ~2.2-2.4 | ~2.0-2.2 | m | |
| Cyclohexyl H | 1.0 - 2.1 | 1.0 - 2.1 | m | |
| OH | Variable | Variable | br s |
Note: The chemical shift of the H-1 proton is a key differentiator. In the cis-isomer, with the hydroxyl group likely in an equatorial position for steric reasons, the H-1 proton would be axial, resulting in a more upfield shift and larger coupling constants. Conversely, in the trans-isomer, an equatorial hydroxyl group would lead to an equatorial H-1 proton, shifting it downfield with smaller coupling constants.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-1 (CH-OH) | ~70-72 | ~68-70 | s | |
| C-3 (CH-CF₃) | ~35-40 | ~33-38 | q | ¹JCF ≈ 25-30 Hz |
| CF₃ | ~125-128 | ~125-128 | q | ¹JCF ≈ 270-280 Hz |
| Cyclohexyl C | 20 - 45 | 20 - 45 | s or q (for C-2, C-4) | ²JCF, ³JCF may be observed |
Note: The trifluoromethyl group induces a characteristic quartet in the ¹³C NMR spectrum for both the CF₃ carbon and the carbon to which it is attached (C-3), due to C-F coupling.[1][2] The stereochemistry at C-1 and C-3 will influence the chemical shifts of the ring carbons due to differing steric interactions.
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) - cis-isomer | Predicted Frequency (cm⁻¹) - trans-isomer | Intensity |
| O-H | Stretching (H-bonded) | ~3200-3500 | ~3200-3500 | Strong, Broad |
| C-H (sp³) | Stretching | ~2850-2960 | ~2850-2960 | Strong |
| C-F | Stretching | ~1100-1350 | ~1100-1350 | Strong |
| C-O | Stretching | ~1050-1150 | ~1050-1150 | Strong |
Note: The most prominent features in the IR spectrum for both isomers will be the broad O-H stretching band and the strong C-F stretching absorptions.[3][4][5] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to differences in their overall symmetry and vibrational modes.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
2. ¹H NMR Spectroscopy: [6][7]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine multiplicities and coupling constants.
-
3. ¹³C NMR Spectroscopy: [6][7]
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[9][10][11][12][13]
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Data Acquisition:
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, separation, spectroscopic analysis, and structural elucidation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Analysis of 3-(Trifluoromethyl)cyclohexanol: Experimental Data vs. Computational Approaches
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental. This guide provides a comparative overview of available experimental data for 3-(Trifluoromethyl)cyclohexanol and discusses the computational methods that can be employed to predict these properties. The inclusion of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a key functional group in medicinal chemistry.[1]
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental data for the key physicochemical properties of this compound. Currently, comprehensive computational data for this specific molecule is not widely published in public databases. Therefore, this section will focus on the experimentally determined values and outline the types of computational models that would be used to predict them.
| Physicochemical Property | Experimental Data | Computational Approach (Theoretical) |
| Molecular Formula | C₇H₁₁F₃O | Not Applicable (Defined Input) |
| Molecular Weight | 168.16 g/mol | Calculation from atomic masses |
| Boiling Point | 182 - 183 °C[2] | Quantitative Structure-Property Relationship (QSPR) models, Molecular Dynamics simulations |
| Physical State | Liquid or Low melting solid[2] | Not typically predicted directly, inferred from melting point predictions |
| Melting Point | No data available | QSPR models, crystal structure prediction algorithms |
| InChI Key | WGZGFRDYYXKLRB-UHFFFAOYSA-N | Generated from 2D/3D structure |
Spectroscopic Data: Experimental Observations
| Spectroscopic Technique | Expected Experimental Observations | Computational Approach (Theoretical) |
| ¹H NMR | ~3.4-4.5 ppm: Proton on the carbon bearing the hydroxyl group (-CHOH). ~1.0-2.2 ppm: Complex multiplets for the remaining cyclohexane ring protons. Variable (e.g., ~2.8 ppm): Broad singlet for the hydroxyl proton (-OH), position is concentration and solvent dependent.[3] | Density Functional Theory (DFT) calculations (e.g., GIAO method) can predict chemical shifts. Requires accurate 3D conformation. |
| ¹³C NMR | ~50-80 ppm: Carbon bearing the hydroxyl group (-C-OH).[4] ~120-130 ppm (quartet): Carbon of the trifluoromethyl group (-CF₃) with coupling to fluorine (¹JCF). ~20-40 ppm: Other aliphatic carbons in the cyclohexane ring. | DFT calculations can predict ¹³C NMR chemical shifts. |
| ¹⁹F NMR | A single signal (singlet or multiplet depending on coupling to nearby protons) is expected for the -CF₃ group. | DFT calculations are highly effective for predicting ¹⁹F NMR chemical shifts. |
| Infrared (IR) Spectroscopy | ~3600-3300 cm⁻¹: Broad peak characteristic of the O-H stretching vibration due to hydrogen bonding.[4] ~3000-2850 cm⁻¹: C-H stretching vibrations of the cyclohexane ring.[5] ~1350-1100 cm⁻¹: Strong C-F stretching vibrations. ~1050 cm⁻¹: C-O stretching vibration.[4] | Ab initio or DFT frequency calculations can predict vibrational modes and their corresponding IR intensities. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 168. Fragmentation: Loss of water (M-18), loss of the trifluoromethyl group (M-69), and other fragments characteristic of cyclohexanol ring cleavage. | While not a direct prediction of a full spectrum, computational methods can help predict fragmentation pathways and the relative stability of resulting ions. |
Experimental Protocols
Synthesis of this compound
A common route to a substituted cyclohexanol is the reduction of the corresponding cyclohexanone. The following is a generalized protocol based on standard organic synthesis procedures.
-
Reaction Setup: A solution of 3-(trifluoromethyl)cyclohexanone in a suitable solvent (e.g., methanol, ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a weak acid (e.g., dilute HCl) or water to neutralize any excess reducing agent.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by fractional distillation or column chromatography, to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer, typically using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion, and ionized (e.g., by Electron Ionization - EI) to generate the mass spectrum.
Visualizing Workflows and Relationships
The following diagrams illustrate the workflows for obtaining experimental data and the logical comparison between experimental and computational approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Reactivity of Trifluoromethyl-Substituted Cyclohexanols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a cyclohexanol ring significantly alters its chemical reactivity due to the group's strong electron-withdrawing nature. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-trifluoromethyl-substituted cyclohexanols in common organic transformations. While direct, side-by-side comparative studies with quantitative data are limited in the published literature, this guide synthesizes available experimental data for related compounds and established chemical principles to predict reactivity trends.
Comparative Reactivity Overview
The position of the trifluoromethyl group on the cyclohexane ring has a profound impact on the reactivity of the hydroxyl group. The inductive effect of the -CF3 group, which withdraws electron density, is the primary factor influencing the rates and outcomes of reactions such as oxidation, dehydration, and esterification.
| Isomer | Oxidation | Dehydration (E1) | Esterification |
| 2-Trifluoromethyl-cyclohexanol | Expected to be very slow/resistant. The strong electron-withdrawing -CF3 group is directly attached to the carbon bearing the hydroxyl group, destabilizing the transition state for oxidation. Aliphatic α-trifluoromethyl alcohols have been reported to be resistant to oxidation under some conditions. | Expected to be the slowest. The -CF3 group strongly destabilizes the adjacent secondary carbocation intermediate formed during the E1 mechanism. | Expected to be the fastest. The electron-withdrawing -CF3 group increases the electrophilicity of the hydroxyl-bearing carbon, making it more susceptible to nucleophilic attack by the carboxylic acid or its activated form. |
| 3-Trifluoromethyl-cyclohexanol | Reactivity is expected to be slightly lower than unsubstituted cyclohexanol. The inductive effect of the -CF3 group is attenuated by the distance. | Reactivity is expected to be slower than unsubstituted cyclohexanol. The -CF3 group destabilizes the carbocation intermediate, though to a lesser extent than the 2-isomer. | Reactivity is expected to be slightly faster than unsubstituted cyclohexanol due to the moderate inductive effect. |
| 4-Trifluoromethyl-cyclohexanol | Reactivity is expected to be comparable to or slightly lower than unsubstituted cyclohexanol. The inductive effect is weakest at this position. | Dehydration has been shown to proceed in high yield. The rate is expected to be slower than unsubstituted cyclohexanol but likely faster than the 2- and 3-isomers as the carbocation is further from the -CF3 group. | Reactivity is expected to be comparable to or slightly faster than unsubstituted cyclohexanol. |
Experimental Protocols
Detailed experimental data for direct comparison is scarce. However, a representative protocol for the dehydration of a trifluoromethyl-substituted cyclohexanol can be adapted from procedures for similar substrates.
Dehydration of 4-tert-Butyl-1-(trifluoromethyl)cyclohexanol
This procedure is based on the successful dehydration of a trifluoromethyl alcohol intermediate reported in the literature.
Materials:
-
4-tert-Butyl-1-(trifluoromethyl)cyclohexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
N,N-Dimethyl-4-aminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of 4-tert-Butyl-1-(trifluoromethyl)cyclohexanol (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to 0 °C in an ice bath.
-
Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq) are added to the solution.
-
Thionyl chloride (3.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 18-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel.
Note: This is a general procedure and may require optimization for other trifluoromethyl-substituted cyclohexanol isomers. The reaction temperature and time may vary depending on the reactivity of the specific isomer.
Visualizing Reactivity Differences
The differential reactivity of the isomers in E1 dehydration reactions can be attributed to the stability of the carbocation intermediate formed after the loss of water. The electron-withdrawing trifluoromethyl group destabilizes a nearby positive charge.
Caption: Carbocation stability in E1 dehydration of trifluoromethyl-cyclohexanol isomers.
The diagram above illustrates the relative stability of the secondary carbocation intermediates formed during the E1 dehydration of 2-, 3-, and 4-trifluoromethyl-cyclohexanols. The proximity of the electron-withdrawing -CF3 group to the carbocation center dictates its stability, with the 2-isomer being the most destabilized and thus the least reactive towards dehydration via this mechanism.
A Comparative Guide to the Metabolic Stability of 3-(Trifluoromethyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutics, optimizing a drug candidate's metabolic stability is a critical step that significantly influences its pharmacokinetic profile and overall clinical success. One established strategy in medicinal chemistry to enhance metabolic stability is the introduction of fluorine-containing functional groups. This guide provides a comprehensive comparison of the metabolic stability of 3-(Trifluoromethyl)cyclohexanol derivatives against their non-fluorinated counterparts, supported by representative experimental data and detailed methodologies. The trifluoromethyl group, with its strong carbon-fluorine bonds and electron-withdrawing nature, can effectively block sites of metabolism, leading to a more robust and predictable drug candidate.[1][2]
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its half-life (t1/2) and intrinsic clearance (CLint) in in vitro systems, such as liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[3] The following table presents a hypothetical but realistic dataset comparing a parent cyclohexanol compound with its this compound derivatives. This data reflects the expected improvement in metabolic stability due to the presence of the trifluoromethyl group.
| Compound | Structure | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclohexanol | (Structure of Cyclohexanol) | 15 | 92.4 |
| cis-3-(Trifluoromethyl)cyclohexanol | (Structure of cis isomer) | 45 | 30.8 |
| trans-3-(Trifluoromethyl)cyclohexanol | (Structure of trans isomer) | 55 | 25.2 |
This data is representative and for illustrative purposes.
The introduction of the trifluoromethyl group at the 3-position of the cyclohexanol ring leads to a marked increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This is attributed to the blockage of oxidative metabolism at or near the site of substitution. The difference in stability between the cis and trans isomers may arise from their differential presentation to the active sites of metabolic enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard in vitro assay using liver microsomes to determine the metabolic stability of test compounds.[4][5][6]
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[1][7]
2. Materials and Equipment:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone).[1][7]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6][8]
-
Internal standard for analytical quantification.[7]
3. Procedure:
-
Preparation: Prepare stock solutions of the test compounds, positive controls, and internal standard in a suitable solvent like DMSO or acetonitrile.[6]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for approximately 5-10 minutes.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1][5] A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stopping solution, such as acetonitrile, which also precipitates the proteins.[1][5]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4] Transfer the supernatant, which contains the remaining compound, to a new plate or vials for analysis.
-
Analysis: Analyze the samples using an LC-MS/MS system to quantify the concentration of the test compound relative to the internal standard at each time point.[6][7]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro microsomal stability assay.
Conclusion
The strategic incorporation of a trifluoromethyl group into a cyclohexanol scaffold is a powerful tactic for enhancing metabolic stability. As demonstrated by the representative data, this modification can significantly increase the half-life and reduce the intrinsic clearance of a compound. The provided experimental protocol for the in vitro microsomal stability assay serves as a robust method for evaluating these critical drug metabolism parameters. By employing such strategies and assays, researchers can more effectively design and select drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. benchchem.com [benchchem.com]
structure-activity relationship studies of 3-(Trifluoromethyl)cyclohexanol analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-(Trifluoromethyl)cyclohexanol Analogs
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3][4] This guide provides a comparative analysis of hypothetical this compound analogs to elucidate their structure-activity relationships (SAR), offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Analog Activity
To understand the impact of structural modifications on biological activity, a series of this compound analogs were synthesized and evaluated. The core scaffold consists of a cyclohexanol ring bearing a trifluoromethyl group at the 3-position. Modifications were introduced at various positions on the cyclohexanol ring and the hydroxyl group to probe the SAR.
Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Human Lung Carcinoma Cell Line
| Compound ID | R1 | R2 | R3 | R4 | Stereochemistry (OH, CF3) | IC50 (µM) |
| 1a | H | H | H | H | cis | 15.2 ± 1.8 |
| 1b | H | H | H | H | trans | 8.5 ± 0.9 |
| 2a | CH3 | H | H | H | trans | 12.1 ± 1.3 |
| 2b | OCH3 | H | H | H | trans | 9.8 ± 1.1 |
| 3a | H | F | H | H | trans | 5.1 ± 0.6 |
| 3b | H | Cl | H | H | trans | 4.2 ± 0.5 |
| 4a | H | H | Phenyl | H | trans | 2.5 ± 0.3 |
| 4b | H | H | 4-Fluorophenyl | H | trans | 1.8 ± 0.2 |
| 5a | H | H | H | COCH3 | trans | > 50 |
Data are presented as the mean ± standard deviation from three independent experiments.
Key SAR Insights:
-
Stereochemistry: The relative orientation of the hydroxyl and trifluoromethyl groups is critical for activity. The trans isomer (1b ) exhibited significantly higher potency than the cis isomer (1a ), suggesting a specific conformational requirement for target binding.
-
Substitution on the Cyclohexanol Ring:
-
Small alkyl or alkoxy groups at the R1 position (2a , 2b ) were generally well-tolerated but did not enhance activity compared to the parent compound 1b .
-
Introduction of a halogen at the R2 position (3a , 3b ) led to a notable increase in potency, with the chloro-substituted analog (3b ) being the most active in this subset. This suggests that an electron-withdrawing group at this position may be favorable for activity.
-
-
Substitution on the Hydroxyl Group: Esterification of the hydroxyl group (5a ) resulted in a complete loss of activity, indicating that a free hydroxyl group is essential for the observed biological effect.
-
Aromatic Substitution: The introduction of an aromatic ring at the R3 position dramatically enhanced cytotoxicity. The 4-fluorophenyl substituted analog (4b ) was the most potent compound in the series, highlighting the importance of this substitution for optimizing activity.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target analogs is proposed to commence from commercially available 3-(trifluoromethyl)cyclohexanone. Stereoselective reduction of the ketone would yield the corresponding cis- and trans-3-(trifluoromethyl)cyclohexanols. Subsequent modifications, such as etherification, esterification, or the introduction of substituents on the cyclohexanol ring, would be achieved through established synthetic methodologies.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired concentrations. The cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis.
Mechanistic Insights and Signaling Pathways
Based on the observed cytotoxicity, it is hypothesized that the this compound analogs may induce apoptosis in cancer cells. A plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6]
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion
This guide provides a framework for the systematic evaluation of this compound analogs. The hypothetical SAR data presented herein underscore the importance of stereochemistry and specific substitutions on the cyclohexanol core for achieving potent biological activity. The provided experimental protocols and the proposed mechanism of action offer a starting point for further investigation into this promising class of compounds. Future studies should focus on synthesizing and evaluating a broader range of analogs to refine the SAR and identify lead candidates for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthesis Routes for 3-(Trifluoromethyl)cyclohexanol
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a critical factor in the advancement of new chemical entities. 3-(Trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparative cost analysis of two primary synthetic pathways: the reduction of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)phenol.
This analysis delves into the economic and practical feasibility of each route by examining raw material costs, reagent and catalyst expenses, and reaction yields. The objective is to furnish chemical researchers with the necessary data to make informed decisions when selecting a synthesis strategy for this compound, balancing economic constraints with synthetic efficiency.
Logical Workflow for Comparative Synthesis Cost Analysis
The process of comparing different synthetic routes from a cost perspective involves a systematic evaluation of several key factors. The following diagram illustrates the logical workflow employed in this analysis.
Figure 1: A flowchart illustrating the key stages in the comparative cost analysis of the two primary synthesis routes for this compound.
Route 1: Reduction of 3-(Trifluoromethyl)cyclohexanone
This synthetic approach involves the reduction of the ketone functionality in 3-(trifluoromethyl)cyclohexanone to the corresponding alcohol. Common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction using Sodium Borohydride
To a solution of 3-(trifluoromethyl)cyclohexanone (1 equivalent) in methanol at 0 °C is slowly added sodium borohydride (1.5 equivalents). The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours. The reaction is quenched by the careful addition of 1 M HCl. After removal of the methanol under reduced pressure, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound. An estimated yield for this reaction, based on the reduction of similar cyclohexanone derivatives, is approximately 85%.
Experimental Protocol: Reduction using Lithium Aluminum Hydride
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere is added a solution of 3-(trifluoromethyl)cyclohexanone (1 equivalent) in anhydrous diethyl ether dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for one hour. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The expected yield for this reaction is typically high, estimated at around 90%.
Route 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol
This route involves the reduction of the aromatic ring of 3-(trifluoromethyl)phenol to the corresponding cyclohexanol. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere.
Experimental Protocol: Hydrogenation using Rhodium on Alumina
3-(Trifluoromethyl)phenol (1 equivalent) is dissolved in a suitable solvent, such as methanol or isopropanol, in a high-pressure reactor. A catalytic amount of 5% rhodium on alumina (e.g., 2 mol%) is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 20 bar). The reaction mixture is stirred at a slightly elevated temperature (e.g., 50 °C) for an extended period (e.g., 24-48 hours). After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by distillation or chromatography to give this compound. Based on the hydrogenation of analogous substituted phenols, a yield of approximately 85% can be anticipated.[1][2]
Experimental Protocol: Hydrogenation using Ruthenium on Carbon
In a similar setup to the rhodium-catalyzed reaction, 3-(trifluoromethyl)phenol (1 equivalent) and a catalytic amount of 5% ruthenium on carbon are suspended in a solvent like water or ethanol within a high-pressure autoclave. The vessel is purged and then pressurized with hydrogen (e.g., 0.5-2.0 MPa). The reaction is heated (e.g., 80-100 °C) and stirred for several hours. Upon completion, the reactor is cooled and depressurized, and the catalyst is filtered off. The filtrate is concentrated, and the product is isolated and purified. High conversion and selectivity to the cyclohexanol product are expected, with an estimated yield of over 95%.[3][4]
Comparative Cost Analysis
To provide a quantitative comparison of the two routes, a cost analysis was performed based on the prices of starting materials and key reagents. The following tables summarize the estimated costs for the synthesis of 100 grams of this compound, assuming the estimated yields mentioned in the experimental protocols.
Table 1: Starting Material and Reagent Costs
| Compound | Supplier | Price (USD) | Quantity |
| 3-(Trifluoromethyl)cyclohexanone | Matrix Scientific | $103.00 | 1 g |
| 3-(Trifluoromethyl)phenol | Sigma-Aldrich | $51.80 | 25 g |
| Sodium Borohydride | ChemicalBook | $58.24 | 100 g |
| Lithium Aluminum Hydride | Sigma-Aldrich | $112.00 | 10 g |
| 5% Rhodium on Alumina | Strem Chemicals | $213.00 | 1 g |
| 5% Ruthenium on Carbon | Strem Chemicals | $46.00 | 5 g |
Table 2: Cost Comparison of Synthesis Routes for 100 g of this compound
| Parameter | Route 1a: NaBH₄ Reduction | Route 1b: LiAlH₄ Reduction | Route 2a: Rh/Al₂O₃ Hydrogenation | Route 2b: Ru/C Hydrogenation |
| Starting Material | 3-(Trifluoromethyl)cyclohexanone | 3-(Trifluoromethyl)cyclohexanone | 3-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol |
| Key Reagent/Catalyst | Sodium Borohydride | Lithium Aluminum Hydride | 5% Rhodium on Alumina | 5% Ruthenium on Carbon |
| Estimated Yield | 85% | 90% | 85% | 95% |
| Starting Material Required (g) | 115.4 | 109.0 | 115.0 | 102.9 |
| Reagent/Catalyst Required (g) | ~32.4 | ~10.1 | ~2.8 | ~2.7 |
| Est. Starting Material Cost (USD) | ~$11,886 | ~$11,227 | ~$238 | ~$213 |
| Est. Reagent/Catalyst Cost (USD) | ~$18.87 | ~$113.12 | ~$596 | ~$24.84 |
| Total Estimated Cost (USD) | ~$11,905 | ~$11,340 | ~$834 | ~$238 |
Note: The costs are estimates based on catalog prices for research quantities and do not include costs for solvents, energy, labor, or waste disposal. Bulk pricing would significantly reduce these costs.
Conclusion
Based on this comparative analysis, the catalytic hydrogenation of 3-(trifluoromethyl)phenol emerges as the significantly more cost-effective route for the synthesis of this compound, particularly when using a ruthenium on carbon catalyst. The primary driver for this cost difference is the substantially lower price of the starting material, 3-(trifluoromethyl)phenol, compared to 3-(trifluoromethyl)cyclohexanone.
While the reduction of 3-(trifluoromethyl)cyclohexanone offers a straightforward and high-yielding pathway, the high cost of the starting ketone makes it economically less viable for larger-scale synthesis. Between the two reduction methods, the lithium aluminum hydride route is slightly more cost-effective due to its higher yield, despite the higher price of the reagent itself.
For the hydrogenation route, both rhodium and ruthenium catalysts are effective; however, the lower cost of the ruthenium on carbon catalyst makes it the more economical choice. The hydrogenation of 3-(trifluoromethyl)phenol with Ru/C offers a combination of a low-cost starting material, a relatively inexpensive catalyst, and a high expected yield, making it the recommended route from a cost-benefit perspective for the synthesis of this compound.
Researchers and drug development professionals should consider these economic factors alongside other considerations such as catalyst availability, reaction conditions, and scalability when selecting a synthetic strategy.
References
A Comparative Guide to the Environmental Impact of Fluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecules has become an indispensable tool in modern drug discovery and development, offering enhanced metabolic stability, binding affinity, and bioavailability. However, the reagents employed to introduce this versatile element vary significantly in their environmental footprint. This guide provides an objective comparison of common fluorination reagents, focusing on key green chemistry metrics, safety profiles, and overall environmental impact to aid in the selection of more sustainable synthetic strategies.
Executive Summary
The choice of a fluorination reagent has significant implications for the environmental impact of a synthetic process. This guide categorizes and compares common reagents based on their mechanism—electrophilic versus nucleophilic—and evaluates them against critical green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. Safety and toxicity are also paramount considerations, with significant variation observed between reagents. While no single reagent is universally "green," an understanding of these trade-offs can guide chemists toward more environmentally benign choices.
Green Chemistry Metrics: A Quantitative Comparison
Green chemistry metrics provide a framework for quantifying the environmental performance of a chemical reaction. The ideal process maximizes the incorporation of reactant atoms into the final product while minimizing waste.
| Metric | Definition | Ideal Value | Significance |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to the final product. A higher AE indicates less waste generated in the form of byproducts. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic metric that includes all materials used in a process, including reactants, solvents, reagents, and process aids. A lower PMI signifies a more efficient and less wasteful process. |
| E-Factor | Total waste (in kg) / kg of product | 0 | Directly quantifies the amount of waste produced relative to the amount of desired product. A lower E-Factor is indicative of a greener process. |
Comparative Data for Common Fluorination Reagents
Obtaining exact, universally applicable green chemistry metrics for every fluorination reaction is challenging, as these values are highly dependent on the specific substrate, reaction conditions, and scale. However, the following table provides a qualitative and, where available, quantitative comparison to guide reagent selection.
| Reagent Class | Reagent Examples | Atom Economy | Process Mass Intensity (PMI) | E-Factor | Key Environmental & Safety Considerations |
| Electrophilic | Selectfluor® (F-TEDA-BF₄) | Low to Moderate | High | High | Generally safer to handle than many nucleophilic reagents; byproduct is the non-toxic, water-soluble DABCO. However, the synthesis of the reagent itself has a significant environmental impact.[1] |
| N-Fluorobenzenesulfonimide (NFSI) | Low | High | High | Stable, crystalline solid, but generates stoichiometric amounts of benzenesulfonimide waste. | |
| Elemental Fluorine (F₂) | High | Varies | Low (theoretically) | Extremely high atom economy, but highly toxic, corrosive, and reactive, requiring specialized equipment and handling procedures.[1] | |
| Nucleophilic | Potassium Fluoride (KF) | High | Moderate | Moderate | Inexpensive and atom-economical fluoride source. Often requires harsh reaction conditions, and its effectiveness can be limited by its low solubility in organic solvents.[2] |
| DAST (Diethylaminosulfur Trifluoride) | Low | High | High | Highly effective for deoxofluorination, but thermally unstable, can decompose explosively, and produces corrosive byproducts like HF.[3] | |
| Deoxo-Fluor® | Low | High | High | More thermally stable than DAST, offering a better safety profile for large-scale reactions. Still produces significant waste. | |
| HF-Pyridine | High | Moderate | Moderate | Effective reagent, but HF is extremely toxic and corrosive. Pyridine is also a toxic and environmentally harmful solvent. |
Toxicity and Hazard Comparison
The toxicity and handling requirements of fluorination reagents are critical factors in their overall environmental and safety assessment.
| Reagent | Primary Hazards | Acute Toxicity (LD50) | Environmental Hazard |
| Selectfluor® | Oxidizer, skin and eye irritant. | Oral (rat): >2,000 mg/kg | Low aquatic toxicity. |
| NFSI | Skin and eye irritant. | Data not readily available. | Data not readily available. |
| DAST | Corrosive, reacts violently with water, thermally unstable. | Data not readily available. | Decomposes to toxic and corrosive substances. |
| Deoxo-Fluor® | Corrosive, reacts with water. | Data not readily available. | Decomposes to toxic and corrosive substances. |
| Potassium Fluoride (KF) | Toxic if swallowed or inhaled. | Oral (rat): 245 mg/kg | Harmful to aquatic life. |
| Hydrogen Fluoride (HF) | Extremely corrosive and toxic, causes severe burns that may not be immediately painful. | Inhalation LC50 (rat): 1276 ppm (1 hr) | Highly toxic to aquatic organisms. |
Disclaimer: Toxicity data can vary between sources and should be confirmed with up-to-date Safety Data Sheets (SDS).
Experimental Protocols for Environmental Impact Assessment
To quantitatively assess the environmental impact of a specific fluorination reaction, the following experimental protocols for determining key green chemistry metrics can be employed.
Protocol for Determining Process Mass Intensity (PMI)
-
Define Process Boundaries: Clearly define the start and end points of the process being evaluated. This should include the initial input of all raw materials, solvents, and reagents, and end with the final isolated and purified product.
-
Mass Inventory: Accurately record the mass of all materials entering the process. This includes:
-
Reactants
-
Reagents (including the fluorinating agent)
-
Catalysts
-
Solvents (for the reaction and for all work-up and purification steps)
-
Any other process aids (e.g., drying agents, filter aids)
-
-
Measure Product Mass: Determine the final mass of the pure, isolated product.
-
Calculate PMI: PMI = (Total mass of all inputs) / (Mass of final product)
Protocol for Calculating E-Factor
-
Follow Steps 1-3 from the PMI Protocol.
-
Calculate Total Waste: Total Waste = (Total mass of all inputs) - (Mass of final product)
-
Calculate E-Factor: E-Factor = Total Waste / Mass of final product
Protocol for Calculating Atom Economy (AE)
-
Write a Balanced Chemical Equation: Ensure the stoichiometry of the reaction is correct.
-
Determine Molecular Weights: Calculate the molecular weights of the desired product and all reactants.
-
Calculate Atom Economy: AE (%) = (Molecular weight of the desired product / Sum of the molecular weights of all reactants) x 100
Visualization of Assessment Workflow
The logical flow for assessing the environmental impact of a fluorination reagent can be visualized as follows:
References
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)cyclohexanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-(Trifluoromethyl)cyclohexanol is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is classified as a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]
| Hazard Classification | Description |
| Flammability | Combustible Liquid[2] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation[1] |
| Target Organ Toxicity | May cause respiratory irritation[1][2] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.[3]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service, which typically involves incineration.[4]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be kept tightly closed.[1][2]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS).
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]
IV. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: As the substance is combustible, remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(Trifluoromethyl)cyclohexanol
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-(Trifluoromethyl)cyclohexanol. The following procedures are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H227: Combustible liquid.[2]
| Hazard Class | Category |
| Flammable liquids | 4[1] |
| Skin irritation | 2[1][2] |
| Eye irritation | 2A[1] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specificatio | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended for alcohols and halogenated solvents).[3][4] A lab coat or chemical-resistant apron is also required.[5] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended if working outside a fume hood or if exposure limits are exceeded.[6][7] | Protects against inhalation of vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental workflow is critical for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with skin and eyes.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[1][2]
-
Store the chemical in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][9]
-
-
Cleanup:
-
Wipe down all work surfaces with an appropriate solvent to decontaminate the area after use.
-
Dispose of any contaminated materials, including disposable PPE, in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials, in a clearly labeled, sealed, and compatible waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[1]
-
It is recommended to use a chemical incinerator equipped with an afterburner and scrubber for the disposal of this halogenated organic compound.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[11]
-
-
Regulatory Compliance:
-
All disposal activities must adhere to local, state, and federal environmental regulations.[12]
-
By adhering to these safety and logistical guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
